Gynuramide II
Description
Properties
IUPAC Name |
(2R)-2-hydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,38-41,44-47H,3-26,28,30-37H2,1-2H3,(H,43,48)/b29-27+/t38-,39+,40+,41-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVGPKIBTGZJJH-BMAQVQEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295803-03-1 | |
| Record name | Gynuramide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295803031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYNURAMIDE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52KEP8TZ2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Gynuramide II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Gynuramide II, a cerebroside with potential pharmacological significance. The document details the experimental methodologies employed for its isolation, purification, and characterization, and presents the spectroscopic data that form the basis of its structural determination.
Introduction
This compound is a sphingolipid belonging to the class of cerebrosides, which are glycosphingolipids containing a ceramide backbone linked to a single sugar moiety. These compounds are integral components of cell membranes and are involved in various cellular processes, including signal transduction and cell recognition. The elucidation of the precise chemical structure of this compound is fundamental to understanding its biological activity and exploring its potential as a therapeutic agent. This guide synthesizes the available data to present a clear and detailed account of its structural determination.
Isolation and Purification
The isolation of this compound has been reported from plant sources, including Taraxacum mongolicum. While the specific parameters can vary, a general workflow for its extraction and purification is outlined below.
Experimental Workflow for Isolation and Purification
Unveiling the Spectroscopic Signature of Gynuramide II: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the spectroscopic data for Gynuramide II, a naturally occurring cerebroside. This document compiles and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes the analytical workflow.
This compound, a ceramide derivative, has been isolated from several plant species. Its structural elucidation relies heavily on a combination of advanced spectroscopic techniques. This guide serves as a comprehensive resource for understanding the key analytical data that defines the molecule's structure and for replicating its characterization.
Spectroscopic Data Analysis
The structural confirmation of this compound is achieved through the detailed analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-13 (¹³C) NMR data provide the foundational framework for the molecule's structure, revealing the chemical environment of each atom. The assignments are further confirmed by two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish connectivity between protons and carbons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Fatty Acyl Chain | |||
| 2' | 4.21 | m | |
| 3' | 1.85 | m | |
| 1.75 | m | ||
| 2'-OH | - | - | - |
| (CH₂)n | 1.25 | br s | |
| CH₃ | 0.88 | t | 6.8 |
| Sphingosine Base | |||
| 1a | 4.35 | dd | 10.8, 4.5 |
| 1b | 4.28 | dd | 10.8, 5.0 |
| 2 | 4.60 | m | |
| 3 | 4.15 | m | |
| 4 | 4.10 | m | |
| 5a | 2.10 | m | |
| 5b | 2.05 | m | |
| 6 | 5.40 | dt | 15.4, 6.5 |
| 7 | 5.48 | dt | 15.4, 6.5 |
| 8-17 | 1.25 | br s | |
| 18 | 0.88 | t | 6.8 |
| NH | 8.55 | d | 8.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Fatty Acyl Chain | |
| 1' | 175.5 |
| 2' | 72.5 |
| 3' | 35.1 |
| (CH₂)n | 29.7-29.4 |
| CH₂-CH₃ | 22.7 |
| CH₃ | 14.1 |
| Sphingosine Base | |
| 1 | 61.8 |
| 2 | 53.2 |
| 3 | 76.1 |
| 4 | 72.1 |
| 5 | 33.0 |
| 6 | 130.2 |
| 7 | 130.0 |
| 8-17 | 29.7-29.4 |
| 18 | 14.1 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation by identifying characteristic cleavages within the fatty acyl and sphingosine moieties.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (measured) | m/z (calculated) | Molecular Formula |
| [M+H]⁺ | 684.6198 | 684.6193 | C₄₂H₈₂NO₅ |
| [M+Na]⁺ | 706.6017 | 706.6012 | C₄₂H₈₁NNaO₅ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the typical experimental conditions.
NMR Spectroscopy
-
Sample Preparation: this compound is typically dissolved in a deuterated solvent such as pyridine-d₅ or a mixture of chloroform-d and methanol-d₄.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.
-
¹H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish correlations. The specific parameters for these experiments (e.g., mixing times, delays) are optimized to detect one-bond and long-range correlations.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is commonly used to generate protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).
-
Data Acquisition: Data is acquired in full scan mode to determine the accurate mass. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed using collision-induced dissociation (CID).
Visualizing the Analytical Workflow
The process of identifying and characterizing a natural product like this compound follows a logical workflow, from isolation to final structure confirmation.
Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.
Biological Activity
Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways directly associated with this compound. As a cerebroside, it belongs to a class of compounds known to be involved in various cellular processes, including cell signaling, membrane integrity, and as components of the myelin sheath in nerve cells. Further research is required to elucidate the specific biological functions of this compound.
Elucidation of the Gynuramide II Biosynthesis Pathway in Gynura Species Remains an Uncharted Area of Research
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of Gynuramide II, a specialized amide compound found in select Gynura species. Despite the well-documented presence of a diverse array of bioactive secondary metabolites in this genus, including flavonoids, terpenoids, and phenolic acids, the specific enzymatic steps and genetic underpinnings of this compound formation have not yet been elucidated.
Gynura species, particularly Gynura procumbens, are widely recognized in traditional medicine for their therapeutic properties, which are attributed to a rich phytochemical profile.[1][2][3] Scientific investigations have confirmed the presence of various classes of compounds, such as flavonoids, saponins, terpenoids, and sterols, and have explored their pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][3] However, detailed biosynthetic studies have largely focused on the more common classes of secondary metabolites. For instance, research has delved into the regulation of phenolic and terpenoid biosynthesis in Gynura procumbens under different conditions, but specific pathways for nitrogen-containing compounds like this compound are not described.[4]
While the chemical structure of this compound and its analogs, such as Gynuramide IV, have been identified, the biological route to their synthesis is not documented in the current body of scientific literature.[5] The biosynthesis of such complex amides in plants typically involves a series of enzymatic reactions, potentially including fatty acid synthesis and modification, amino acid metabolism, and the action of specific ligases or synthetases to form the amide bond. However, without dedicated research into this compound, any proposed pathway would be purely speculative.
The field of biosynthesis research has advanced significantly with the advent of genomics and transcriptomics, enabling the identification of biosynthetic gene clusters (BGCs) responsible for the production of specific natural products.[6][7][8] Such approaches have been successfully applied to elucidate the biosynthesis of various microbial peptides and polyketides.[6][9][10] A similar genomics-driven approach in Gynura species would be a promising strategy to uncover the genes and enzymes involved in this compound biosynthesis.
At present, the lack of available data means that a detailed technical guide on the this compound biosynthesis pathway, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed. Future research efforts are needed to isolate the enzymes, identify the corresponding genes, and characterize the metabolic intermediates involved in the formation of this unique natural product. Such studies would not only contribute to the fundamental understanding of plant biochemistry but could also open avenues for the biotechnological production of this compound for potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Phytochemical and Biological Investigation of an Indigenous Plant of Bangladesh, Gynura procumbens (Lour.) Merr.: Drug Discovery from Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gynuramide IV | C40H79NO5 | CID 102397302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Genome Mining and Characterization of Biosynthetic Gene Clusters in Two Cave Strains of Paenibacillus sp. [frontiersin.org]
- 7. Microcyclamide biosynthesis in two strains of Microcystis aeruginosa: from structure to genes and vice versa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploiting the Natural Diversity of Microviridin Gene Clusters for Discovery of Novel Tricyclic Depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BGC0000247 [mibig.secondarymetabolites.org]
Preliminary Bioactivity Screening of Gynuramide II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary bioactivity screening of Gynuramide II, a naturally occurring sphingolipid. The document outlines its known biological activities with a focus on its anti-inflammatory properties and furnishes detailed experimental protocols for the evaluation of its potential therapeutic effects.
Introduction to this compound
This compound is a cerebroside, a class of glycosphingolipids, that has been isolated from various plant species, including Solanum surattense, Ficus exasperata, Taraxacum mongolicum, and Antrocaryon klaineanum. As a member of the sphingolipid family, this compound is of interest to the scientific community for its potential role in cellular signaling and its therapeutic applications. Preliminary studies have indicated that this compound possesses noteworthy biological activities, particularly in the domain of anti-inflammation.
Quantitative Bioactivity Data
The primary reported bioactivity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. The quantitative data available for this activity is summarized in the table below.
| Bioactivity | Test System | Endpoint | Result (IC₅₀) | Source |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 12.11 ± 1.20 µM | [1] |
Table 1: Summary of Quantitative Bioactivity Data for this compound
Key Bioactivity Screening Protocols
This section details the experimental methodologies for assessing the primary and other potential bioactivities of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay is fundamental in the preliminary screening of compounds for anti-inflammatory potential. It measures the ability of a test compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent like lipopolysaccharide (LPS).
3.1.1 Principle
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages (such as the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide. This production is catalyzed by the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of this compound is quantified by measuring the reduction of nitrite (a stable metabolite of NO) in the cell culture medium using the Griess reagent.
3.1.2 Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
3.1.3 Procedure
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Nitrite Quantification: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent is added to each well.
-
Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytotoxicity Assessment: MTT Assay
It is crucial to determine if the observed bioactivity of a compound is not due to a general cytotoxic effect. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
3.2.1 Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
3.2.2 Procedure
-
Cell Treatment: Following the same initial steps as the NO inhibition assay, cells are treated with this compound and LPS.
-
MTT Addition: After the 24-hour incubation, the supernatant is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.
-
Incubation: The plate is incubated for another 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay provides a quick evaluation of a compound's ability to act as a free radical scavenger.
3.3.1 Principle
The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured to determine the radical scavenging activity.
3.3.2 Procedure
-
Sample Preparation: A methanolic solution of this compound is prepared at various concentrations.
-
Reaction Mixture: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Incubation: The this compound solution is mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the mixture is measured at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Anti-diabetic Activity: α-Glucosidase Inhibition Assay
This in vitro assay is used to screen for compounds that may have anti-diabetic potential by inhibiting carbohydrate-digesting enzymes.
3.4.1 Principle
α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels. The assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
3.4.2 Procedure
-
Reaction Mixture: A mixture containing α-glucosidase enzyme in a phosphate buffer (pH 6.8) and various concentrations of this compound is pre-incubated.
-
Substrate Addition: The reaction is initiated by adding pNPG to the mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway for NO Production Inhibition
The anti-inflammatory effect of this compound, observed through the inhibition of nitric oxide, is likely mediated by the modulation of intracellular signaling cascades that regulate the expression of iNOS. The primary pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: LPS-induced NF-κB signaling pathway for iNOS expression and NO production.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the preliminary bioactivity screening of a natural product like this compound.
Caption: General workflow for preliminary in vitro bioactivity screening.
Conclusion
This compound has demonstrated clear in vitro anti-inflammatory activity by inhibiting nitric oxide production in LPS-stimulated macrophages with a notable IC₅₀ value. This finding positions this compound as a promising candidate for further investigation in the development of anti-inflammatory agents. The protocols detailed in this guide provide a robust framework for the continued screening of this compound for this and other potential bioactivities, such as antioxidant and anti-diabetic effects. Future studies should focus on elucidating the precise molecular mechanisms of action and evaluating its efficacy and safety in in vivo models.
References
A Technical Guide to the Phytochemical Analysis of Gynura Species for Novel Amides: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Gynura, a member of the Asteraceae family, encompasses a variety of perennial herbs distributed throughout Asia, Africa, and Australia.[1] Many species within this genus are integral to traditional medicine, employed for the treatment of a wide range of ailments including diabetes, inflammation, hypertension, and cancer.[2][3][4][5] Phytochemical investigations into Gynura have revealed a rich diversity of bioactive compounds, predominantly flavonoids, terpenoids, saponins, and phenolic acids, which are believed to underpin their therapeutic properties.[2][3][5]
While the existing body of research provides a solid foundation for understanding the phytochemistry of Gynura, there remains a notable gap in the literature concerning the presence of novel amide compounds. Amides from plant sources are a structurally diverse class of natural products with a wide array of biological activities. The exploration for such compounds within the Gynura genus presents a promising frontier for the discovery of new therapeutic agents.
This technical guide serves as a comprehensive methodological framework for the phytochemical analysis of Gynura species with a specific focus on the discovery and characterization of novel amides. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and analytical strategies to systematically investigate this promising, yet underexplored, area of natural product chemistry.
Phytochemical Landscape of Gynura Species
Numerous studies have characterized the chemical constituents of various Gynura species, including G. procumbens, G. segetum, and G. divaricata. The predominant classes of compounds identified are summarized below.
Table 1: Major Phytochemical Classes Identified in Select Gynura Species
| Phytochemical Class | Gynura procumbens | Gynura segetum | Gynura divaricata |
| Flavonoids | Quercetin, Kaempferol, Rutin, Astragalin, Myricetin[2][6][7] | Rutin[8] | Quercetin, Kaempferol and their glycosides[9] |
| Terpenoids | Lupeol, β-Amyrin[4] | β-Amyrin[10] | Friedelin, Epi-friedelinol[9] |
| Phenolic Acids | Chlorogenic acid, Caffeic acid[11] | 4-Hydroxybenzoic acid[12] | Dicaffeoylquinic acids, Chlorogenic acid[9] |
| Steroids | Stigmasterol, β-Sitosterol[3][4] | - | Stigmasterol, β-Sitosterol[9] |
| Alkaloids | Pyrrolizidine alkaloids (in some species) | Senecionine, Seneciphylline (Pyrrolizidine alkaloids)[13] | Integerrimine, Usaramine (Pyrrolizidine alkaloids)[9] |
| Other Compounds | N,N-dimethylanthranilic acid[3][6] | Niacin[12] | - |
Note: The presence and concentration of phytochemicals can vary based on geographical location, climate, and plant part used.[14]
While comprehensive, these analyses have not yet reported the discovery of novel, complex amides. The identification of N,N-dimethylanthranilic acid in G. procumbens and niacin (nicotinic acid, a pyridine derivative with a carboxylic acid group that can form amides) in G. segetum suggests the presence of biosynthetic pathways for nitrogen-containing compounds, warranting further investigation into more complex amide structures.[3][12]
Experimental Protocols for the Discovery of Novel Amides
The following sections outline a systematic approach for the extraction, isolation, and characterization of novel amides from Gynura species.
Plant Material Collection and Preparation
Proper collection and preparation of plant material are crucial for preserving the chemical integrity of the constituents.
-
Collection: Plant material should be collected from a well-documented location, noting the time of year and developmental stage of the plant. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Drying: The plant material (leaves, stems, roots) should be air-dried in a well-ventilated area away from direct sunlight or freeze-dried to prevent enzymatic degradation of phytochemicals.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Extracts
The choice of extraction solvent and method is critical for selectively isolating amide compounds.
-
Solvent Selection: A graded series of solvents from nonpolar to polar is recommended to ensure a broad range of compounds are extracted. A common sequence is hexane, followed by ethyl acetate, and then methanol or ethanol.[15][16] Amides exhibit a wide range of polarities, and this sequential extraction facilitates preliminary fractionation.
-
Extraction Methods:
-
Maceration: Soaking the powdered plant material in the chosen solvent for an extended period (24-72 hours) with occasional agitation. This method is simple and suitable for thermolabile compounds.[17]
-
Soxhlet Extraction: Continuous extraction with a hot solvent. This method is more efficient than maceration but may degrade heat-sensitive compounds.[17][18]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, offering a more rapid and efficient extraction.[19]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to a faster extraction process.[17]
-
Fractionation and Isolation of Pure Compounds
The crude extracts are complex mixtures that require further separation to isolate individual compounds.
-
Liquid-Liquid Partitioning: A preliminary fractionation step where the crude extract (e.g., methanol extract) is partitioned between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
-
Column Chromatography: The primary method for separating compounds from a mixture.
-
Stationary Phases: Silica gel (for normal-phase chromatography) and C18-bonded silica (for reversed-phase chromatography) are commonly used. Sephadex LH-20 is often used for size-exclusion chromatography to separate compounds based on molecular size.
-
Mobile Phases: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol for normal-phase) is used to elute the compounds from the column.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of compounds.[20]
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[20][]
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula. Tandem MS (MS/MS) experiments provide fragmentation patterns that can help in identifying structural motifs.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for determining the complete structure of a novel compound.[22]
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic amide C=O and N-H stretches.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores (e.g., aromatic rings, conjugated systems) in the molecule.
Bioactivity Screening and Potential Signaling Pathways
A bioassay-guided fractionation approach is often employed to target the isolation of biologically active compounds.[23] This involves testing the crude extracts and subsequent fractions for a specific biological activity (e.g., anticancer, anti-inflammatory, antimicrobial).
While specific signaling pathways for Gynura amides are unknown, plant-derived compounds are known to modulate various cellular pathways. For instance, extracts from Gynura procumbens have been shown to affect the glycogen synthase kinase 3 (GSK3) pathway, which is involved in glucose metabolism.[24] A systematic screening of isolated amides against a panel of molecular targets (e.g., kinases, transcription factors) can help elucidate their mechanism of action.
Conclusion
The genus Gynura represents a rich source of bioactive phytochemicals with significant therapeutic potential. While the current body of research has laid a strong foundation in understanding its flavonoid, terpenoid, and phenolic constituents, the exploration for novel amides remains a promising and largely untapped area of investigation. This technical guide provides a comprehensive framework of modern analytical and preparative techniques to systematically approach the discovery of novel amides from Gynura species. By employing the detailed experimental protocols for extraction, fractionation, and structural elucidation outlined herein, researchers can effectively navigate the complexities of natural product chemistry and potentially uncover new lead compounds for drug development. The application of bioassay-guided isolation strategies will further enhance the likelihood of identifying amides with significant pharmacological activity, paving the way for future therapeutic innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical constituents and bioactivity of Gynura procumbens (Lour.) Merr. | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. Phytochemical and Biological Investigation of an Indigenous Plant of Bangladesh, Gynura procumbens (Lour.) Merr.: Drug Discovery from Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Knowledge Regarding Pharmacological Profile and Chemical Constituents of Gynura procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA AND ITS POTENTIAL USE IN HEALTH, FOOD AND MEDICINE: A MINI-REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Investigation of Gynura segetum root extract (GSrE) induced hepatotoxicity based on metabolomic signatures and microbial community profiling in rats [frontiersin.org]
- 14. Antioxidant and Anti-Inflammatory Effects of Genus Gynura: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iipseries.org [iipseries.org]
- 17. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. foodresearchlab.com [foodresearchlab.com]
- 20. eurekaselect.com [eurekaselect.com]
- 22. mdpi.com [mdpi.com]
- 23. Quantification the bioactivity of plant extracts during screening and bioassay guided fractionation - ProQuest [proquest.com]
- 24. Gynura procumbens: An Overview of the Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Gynuramide II: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gynuramide II, a naturally occurring ceramide, has garnered interest within the scientific community for its potential biological activities. As with any compound of pharmaceutical interest, a thorough understanding of its physicochemical properties is paramount for formulation development, preclinical testing, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the available data and recommended methodologies for studying the solubility and stability of this compound. Due to the limited direct experimental data on this compound, this guide also incorporates established protocols for similar long-chain sphingolipids, offering a robust framework for its characterization.
Physicochemical Properties of this compound
A foundational understanding of the molecular characteristics of this compound is essential for interpreting its solubility and stability profiles.
| Property | Value | Source |
| Molecular Formula | C₄₂H₈₃NO₅ | [1] |
| Molecular Weight | 682.1 g/mol | [1] |
| Chemical Class | Ceramide / Sphingolipid | [2][3] |
| Known Solvents | Chloroform, Dichloromethane | [4] |
Solubility Studies
Accurate determination of a compound's solubility is a critical early step in drug development, influencing everything from in vitro assay design to the choice of drug delivery systems.
Quantitative Solubility Data
Currently, there is a paucity of published quantitative solubility data for this compound in a range of pharmaceutically relevant solvents. The available information indicates its solubility in chlorinated solvents.[4]
Experimental Protocols for Solubility Determination
Given the lipophilic nature of this compound, standard aqueous solubility testing may be challenging. The following protocols, adapted from established methods for ceramides and other sparingly soluble lipids, are recommended for a comprehensive assessment of its solubility.
1. Equilibrium Solubility for Biopharmaceutics Classification System (BCS)
This protocol is designed to determine the equilibrium solubility of an active pharmaceutical ingredient (API) in different aqueous media, which is crucial for BCS classification.
-
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and pH.
-
Materials:
-
This compound
-
pH buffers (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines)[5]
-
C-18 reverse-phase HPLC column
-
Mass spectrometer (for LC-MS/MS analysis)
-
Shaking incubator or equivalent
-
Centrifuge
-
Validated analytical method (e.g., LC-MS/MS) for quantification of this compound.
-
-
Procedure:
-
Add an excess amount of this compound to vials containing the pH buffers.
-
Incubate the vials at a controlled temperature (e.g., 37 ± 1 °C) with constant agitation until equilibrium is reached.[6] The time to reach equilibrium should be determined in a preliminary experiment.[5]
-
After reaching equilibrium, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.
-
The experiment should be performed in triplicate for each pH condition.[6]
-
2. Solubility in Organic Solvents and Mixtures
For formulation purposes, understanding the solubility in various organic solvents and their mixtures is essential.
-
Objective: To determine the solubility of this compound in common organic solvents used in pharmaceutical formulations.
-
Procedure: A similar equilibrium solubility method as described above can be employed. Solvents to consider include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).
3. Solubilization for In Vitro Biological Assays
Due to the poor aqueous solubility of ceramides, specific methods are required to prepare solutions for cell-based assays.
-
Method A: Bovine Serum Albumin (BSA)-Lipid Complexes [7]
-
Prepare a stock solution of this compound in a chloroform/methanol mixture.
-
Dry the lipid solution under nitrogen and then in a vacuum.
-
Redissolve the dried lipid in ethanol.
-
Inject the ethanol-lipid solution into a vortexing solution of fatty acid-free BSA in a buffer.
-
-
Method B: Zwitterionic Detergent (CHAPS) [7]
-
Evaporate a solution of this compound under nitrogen.
-
Add a solution of CHAPS in a buffer.
-
Thoroughly mix and sonicate.
-
-
Method C: Ethanol/Dodecane Mixture [7]
-
Evaporate a solution of this compound under nitrogen.
-
Dissolve the lipid in an ethanol/dodecane (98:2, v/v) mixture.
-
Add buffer and sonicate.
-
Stability Studies
Evaluating the chemical stability of this compound is crucial to ensure its integrity during storage, formulation, and administration.
Experimental Protocols for Stability Assessment
A comprehensive stability study should assess the degradation of this compound under various stress conditions.
1. pH Stability
-
Objective: To determine the rate of degradation of this compound at different pH values.
-
Procedure:
-
Prepare solutions of this compound in a range of pH buffers (e.g., from pH 1 to 9).
-
Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
At specified time points, withdraw samples and analyze the concentration of the remaining this compound and the formation of any degradation products using a stability-indicating analytical method, such as LC-MS/MS.
-
2. Temperature and Light Stability
-
Objective: To assess the impact of temperature and light on the stability of this compound.
-
Procedure:
-
Store solid this compound and its solutions at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures) and under different lighting conditions (e.g., protected from light and exposed to UV light).
-
Analyze the samples at predetermined intervals for degradation.
-
Ceramide Signaling Pathways
This compound, as a ceramide, is likely to be involved in various cellular signaling pathways that regulate critical processes such as apoptosis, cell growth, and stress responses.[2][3][8] Understanding these pathways is essential for elucidating its mechanism of action.
Caption: Overview of Ceramide Signaling Pathways.
The diagram above illustrates the two main pathways for ceramide generation: the hydrolysis of sphingomyelin by sphingomyelinase (SMase) and de novo synthesis.[9] Once produced, ceramide acts as a second messenger, influencing several downstream signaling cascades. It can activate protein phosphatases like PP1 and PP2a, and protein kinases such as PKC and JNK, leading to various cellular responses including apoptosis, cell cycle arrest, and inflammation.[9][10]
Caption: Workflow for Equilibrium Solubility Determination.
This flowchart outlines the key steps for determining the equilibrium solubility of this compound in aqueous buffers, a critical experiment for its biopharmaceutical characterization.
Conclusion
While direct experimental data for this compound is currently limited, this guide provides a comprehensive framework for its systematic solubility and stability evaluation. By employing the detailed protocols for similar lipid molecules and leveraging advanced analytical techniques, researchers can generate the necessary data to support the development of this compound as a potential therapeutic agent. Furthermore, a deeper understanding of its involvement in ceramide signaling pathways will be crucial for elucidating its biological function and therapeutic potential.
References
- 1. biocrick.com [biocrick.com]
- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in immunity: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:295803-03-1 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. who.int [who.int]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Ceramide Signalling Pathways → Term [fashion.sustainability-directory.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
Ethnobotanical Origins and Pharmacological Insights into Gynura Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Gynura, a member of the Asteraceae family, encompasses a diverse group of perennial herbs distributed across tropical and subtropical regions of Asia, Africa, and Australia. For centuries, various Gynura species have been integral to traditional medicine systems, particularly in Southeast Asia, where they are employed to treat a wide array of ailments. This technical guide delves into the ethnobotanical roots of Gynura compounds, presenting a comprehensive overview of their traditional applications, the scientific validation of their bioactive constituents, and the underlying molecular mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.
Ethnobotanical Heritage and Geographical Distribution
The traditional use of Gynura species is deeply embedded in the cultural heritage of numerous communities. In countries like Malaysia, Indonesia, Thailand, and China, these plants are often consumed fresh, as part of salads or cooked as vegetables, in addition to their medicinal applications. The genus is known by various local names that often reflect its perceived healing properties. For instance, in Malaysia and Indonesia, Gynura procumbens is known as "Sambung Nyawa," which translates to "prolongation of life," and in Chinese, it is called "Bai Bing Cao," meaning "100 ailments."
Traditionally, different parts of the Gynura plant, including the leaves, stems, and roots, are utilized to prepare remedies for a multitude of conditions. These include metabolic disorders like diabetes mellitus, cardiovascular issues such as hypertension, inflammatory conditions like rheumatism, and infectious diseases. The leaves are the most commonly used part of the plant.
Table 1: Traditional Uses of Selected Gynura Species
| Species | Traditional Uses | Geographical Distribution |
| Gynura procumbens | Diabetes, hypertension, cancer, inflammation, fever, kidney ailments, rheumatism, dysentery. | Southeast Asia (Malaysia, Indonesia, Thailand, Vietnam, China), Bangladesh, and parts of Africa. |
| Gynura segetum | Cancer, inflammation, diabetes, hypertension, skin diseases, promoting microcirculation, pain relief. | China, Indonesia, Malaysia. |
| Gynura bicolor | Not as extensively documented for medicinal use, but consumed as a vegetable. | China, Myanmar, Thailand; widely cultivated. |
| Gynura pseudochina | Fever, sore eyes, ulcers, bleeding, rashes, diabetes mellitus. | Himalaya (Nepal to Bhutan), India, Sri Lanka, Burma, Thailand, Indo-China, China. |
| Gynura nepalensis | Gastritis, cuts, and wounds (to stop bleeding). | Himalaya (Kashmir to Bhutan), Assam, Burma, Thailand, China. |
Phytochemical Composition: The Bioactive Arsenal of Gynura
Scientific investigations into the chemical composition of Gynura species have revealed a rich and diverse array of bioactive compounds. These phytochemicals are responsible for the wide spectrum of pharmacological activities attributed to these plants. The primary classes of compounds identified include flavonoids, phenolic acids, alkaloids (including potentially toxic pyrrolizidine alkaloids), terpenoids, and steroids.
Table 2: Major Bioactive Compounds Identified in Gynura Species
| Compound Class | Specific Compounds | Gynura Species |
| Flavonoids | Kaempferol, Quercetin, Rutin, Myricetin, Astragalin, Luteolin, Apigenin | G. procumbens, G. segetum, G. divaricata, G. bicolor |
| Phenolic Acids | Chlorogenic acid, Caffeic acid, Coumaric acid, Ferulic acid, Vanillic acid, Dicaffeoylquinic acids | G. procumbens, G. divaricata |
| Alkaloids | Pyrrolizidine alkaloids (e.g., Senecionine, Senkirkine) | G. procumbens, G. japonica, G. segetum, G. pseudo-china |
| Terpenoids | Lupeol, β-Amyrin, Phytol | G. procumbens |
| Steroids | Stigmasterol, β-Sitosterol | G. procumbens |
Table 3: Quantitative Analysis of Bioactive Compounds in Gynura procumbens
| Compound/Class | Plant Part | Extraction Solvent/Method | Concentration/Yield |
| Total Phenolic Content (TPC) | Leaves | 95% Ethanol | 0.8–24.4 mg GAE/g |
| Total Flavonoid Content (TFC) | Leaves | 95% Ethanol | 0.1–17.3 mg CE/g |
| Kaempferol | Leaves | Methanol Extract (HPTLC) | 0.74% |
| Astragalin | Leaves | Methanol Extract (HPTLC) | 2.9% |
| Kaempferol-3-O-rutinoside | Leaves | Methanol Extract (HPTLC) | 7.76% |
| Pyrrolizidine Alkaloids (Total) | Herbs | 0.05 M H2SO4 in Methanol (LC-MS/MS) | 15.6 to 848 µg/kg |
| Caffeoylquinic Acids | Leaves | 75% Ethanol (HPLC-UV) | Higher than in stems |
| Kaempferol | Leaves | Water Extract (HPLC) | Lower than alcoholic extracts |
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents
Detailed Experimental Protocols
Extraction of Bioactive Compounds from Gynura Leaves
This protocol provides a general methodology for the extraction of flavonoids and other phenolic compounds from Gynura leaves, based on commonly employed techniques in the literature.
a. Maceration Protocol
-
Plant Material Preparation: Fresh Gynura procumbens leaves are washed, oven-dried at a temperature of up to 60°C, and then ground into a fine powder.
-
Extraction: 30 g of the powdered leaves are placed in a glassware container with a magnetic stirrer. Food-grade ethanol at a specific concentration (e.g., 70%) is added at a defined solid-to-liquid ratio (e.g., 1:10 w/v).
-
Maceration: The mixture is stirred for a specified duration (e.g., 1 hour) at room temperature.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
b. Soxhlet Extraction Protocol
-
Plant Material Preparation: 3.0 g of dried and powdered Gynura procumbens leaves are placed in a cellulose thimble.
-
Extraction: The thimble is placed in a Soxhlet extractor. 250 mL of the desired solvent (e.g., 99.9% ethanol, methanol, or water) is added to the distillation flask.
-
Soxhlet Cycle: The solvent is heated to its boiling point, and the vapor travels to the condenser. The condensed solvent drips into the thimble containing the plant material, extracting the soluble compounds. Once the Soxhlet chamber is full, the extract is siphoned back into the distillation flask. This process is repeated for a set duration (e.g., 3 hours) until the solvent in the siphon tube becomes colorless.
-
Solvent Evaporation: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.
Isolation of Specific Compounds
a. Isolation of Phenolic Compounds from Gynura divaricata
-
Initial Extraction: 5 kg of dried and powdered Gynura divaricata leaves are extracted twice with 60% ethanol (v/v) under reflux at 90°C. The combined extracts are evaporated to dryness.
-
Liquid-Liquid Partitioning: The dry extract is suspended in water and sequentially extracted with chloroform, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a chloroform-methanol step-gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or reversed-phase (RP-ODS) column chromatography to yield pure compounds.
b. Isolation of Pyrrolizidine Alkaloids from Gynura pseudo-china
-
Initial Extraction: 4 kg of air-dried and pulverized tubers are extracted with methanol in a Soxhlet apparatus for 75 hours.
-
Acid-Base Extraction: The residue after solvent evaporation is dissolved in water and extracted with diethyl ether. The aqueous phase is then made alkaline (pH 10) with NH4OH and extracted with chloroform.
-
Chromatographic Separation: The chloroform fraction is subjected to Dry Column Vacuum Chromatography (DCVC) on Silica Gel 60 H, using a hexane-ethyl acetate to methanol gradient to isolate the alkaloids.
Quantification of Compounds by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantification of flavonoids in Gynura extracts.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient or isocratic elution is used, typically consisting of a mixture of acetonitrile and an aqueous solution of a weak acid like 0.1% phosphoric acid or 0.25% acetic acid.
-
Sample Preparation: The dried plant extract is accurately weighed and dissolved in an appropriate solvent (e.g., HPLC-grade methanol) to a known concentration (e.g., 1,000 µg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Standard solutions of the compounds to be quantified (e.g., kaempferol, quercetin) are prepared in a series of concentrations to generate a calibration curve.
-
Analysis: A specific volume of the sample and standard solutions (e.g., 10 µL) is injected into the HPLC system. The compounds are separated based on their retention times.
-
Quantification: The peak areas of the compounds in the sample chromatogram are compared to the calibration curve of the corresponding standards to determine their concentration in the extract.
Signaling Pathways and Molecular Mechanisms
Recent scientific research has begun to unravel the molecular mechanisms through which Gynura compounds exert their therapeutic effects. These studies have primarily focused on their anti-inflammatory and anti-diabetic properties, identifying key signaling pathways that are modulated by the plant's bioactive constituents.
Anti-Inflammatory Signaling Pathways
Extracts from Gynura procumbens have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells. The primary signaling pathways implicated in this activity are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
-
MAPK/NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the MAPK pathway is activated, leading to the phosphorylation of kinases such as ERK, JNK, and p38. This, in turn, activates the NF-κB transcription factor, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2. Gynura procumbens extracts have been demonstrated to suppress the phosphorylation of MAPK proteins and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is also involved in the regulation of inflammation. Gynura procumbens extracts have been found to modulate this pathway, contributing to their anti-inflammatory effects.
Anti-Diabetic Signaling Pathways
The flavonoids found in Gynura, such as quercetin and kaempferol, are believed to be major contributors to its anti-diabetic effects. These compounds can improve insulin sensitivity and glucose metabolism through the modulation of several key signaling pathways.
-
Insulin Signaling Pathway: Quercetin has been shown to enhance insulin signaling by promoting the phosphorylation of the insulin receptor (InsR) and protein kinase B (Akt). This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells.
-
AMPK Pathway: Quercetin can also activate the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK can promote GLUT4 translocation independently of the insulin signaling pathway, thereby increasing glucose uptake. AMPK activation also leads to the suppression of hepatic gluconeogenesis by downregulating key enzymes like G6Pase and PEPCK.
-
mTOR Pathway: Quercetin has been found to modulate the mechanistic target of rapamycin (mTOR) signaling pathway, which can influence insulin secretion from pancreatic β-cells.
Conclusion and Future Perspectives
The ethnobotanical history of the genus Gynura has provided a rich foundation for modern scientific inquiry. The traditional knowledge surrounding these plants has guided researchers to uncover a plethora of bioactive compounds with significant therapeutic potential, particularly in the areas of inflammation and metabolic diseases. The validation of these traditional uses through rigorous phytochemical and pharmacological studies underscores the importance of ethnobotany in contemporary drug discovery.
While significant progress has been made in identifying the active constituents of Gynura and their mechanisms of action, further research is warranted. The potential toxicity of pyrrolizidine alkaloids present in some species necessitates careful toxicological evaluation and the development of extraction and purification methods to ensure the safety of Gynura-based therapies. Furthermore, while in vitro and in vivo studies have demonstrated promising results, well-designed clinical trials are essential to translate these preclinical findings into effective and safe treatments for human diseases. The continued investigation of the ethnobotanical origins of Gynura compounds, coupled with advanced scientific methodologies, holds great promise for the development of novel therapeutics for a range of health conditions.
Methodological & Application
Application Notes & Protocols: Quantification of Gynuramide II using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gynuramide II is a naturally occurring lipophilic amide with a molecular formula of C42H83NO5 and a molecular weight of 682.11 g/mol .[1] Its complex structure necessitates a robust analytical method for accurate quantification in various matrices. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The protocol is designed to be a starting point for researchers and may require optimization based on specific sample types and laboratory instrumentation.
Principle of the Method
This method utilizes Reverse-Phase HPLC (RP-HPLC), which is ideal for separating non-polar to moderately polar compounds. A C18 stationary phase is employed to retain the lipophilic this compound. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and water, with a gradient elution to ensure optimal separation from other matrix components. Detection is achieved using a UV detector, as this compound is expected to have some UV absorbance due to its amide and any potential chromophoric groups. For higher sensitivity and specificity, a mass spectrometer (MS) can be coupled with the HPLC system.
Experimental Protocols
Sample Preparation
Given the lipophilic nature of this compound, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte from aqueous matrices and concentrate it.
Liquid-Liquid Extraction Protocol:
-
To 1 mL of the sample (e.g., plasma, cell lysate), add 3 mL of a mixture of hexane and ethyl acetate (1:1, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process (steps 1-4) on the aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
HPLC Instrumentation and Conditions
The following HPLC parameters are recommended as a starting point for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 70% B; 2-15 min: 70-95% B; 15-20 min: 95% B; 20-22 min: 95-70% B; 22-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | UV Detector at 210 nm or Mass Spectrometer (ESI, positive ion mode) |
| Run Time | 25 minutes |
Preparation of Standard Solutions
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Store the standard solutions at 4°C and protect them from light.
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained using the described method.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| 100 | 1,521,000 |
| Linearity (R²) | 0.9995 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Repeatability (%RSD, n=6) | ≤ 2.0% | 1.5% |
| Retention Time | Approx. 12.5 min | 12.48 min |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound analysis.
Logical Relationship for Method Development
This diagram outlines the key considerations and their relationships in developing the HPLC method.
Caption: HPLC method development logic.
References
Application Notes and Protocols for In Vitro Cell Culture Studies of Gynura Species Extracts
Disclaimer: The following information is based on in vitro studies of extracts from the Gynura species, as specific research on "Gynuramide II" was not found in the available literature. The active constituents in these extracts contributing to the observed biological effects are not fully elucidated.
Introduction
Extracts from plants of the Gynura genus, traditionally used in herbal medicine, have garnered scientific interest for their potential therapeutic properties.[1][2][3] In vitro studies have demonstrated that these extracts possess significant anti-inflammatory and anti-cancer activities.[4][5] The anti-inflammatory effects are attributed to the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][2][3][5] Similarly, the anti-cancer potential has been linked to the induction of apoptosis and the inhibition of cancer cell proliferation and migration.[4]
These application notes provide a summary of the reported in vitro effects of Gynura extracts and detailed protocols for researchers and drug development professionals to conduct their own cell culture studies.
Data Presentation: Quantitative Effects of Gynura Extracts
The following tables summarize the quantitative data from in vitro studies on Gynura extracts, highlighting their anti-inflammatory and anti-cancer properties.
Table 1: Anti-Cancer Effects of Gynura procumbens Extract (GPE) on Canine Mammary Cancer Cell Lines [4]
| Cell Line | Treatment | Concentration (µg/mL) | Incubation Time (hours) | Observed Effect |
| CHMp-13a | GPE | 80 | 28 | ~35% reduction in cell viability |
| CHMp-13a | GPE | 160 | 28 | ~50% reduction in cell viability |
| CHMp-5b | GPE | 80 | 28 | ~10% reduction in cell viability |
| CHMp-5b | GPE | 160 | 28 | ~30% reduction in cell viability |
| CHMp-13a | GPE | 80 | 21 | 36% inhibition of cell migration |
| CHMp-13a | GPE | 160 | 21 | 77% inhibition of cell migration |
| CHMp-5b | GPE | 80 | 21 | 35% inhibition of cell migration |
| CHMp-5b | GPE | 160 | 21 | 50% inhibition of cell migration |
Table 2: Anti-Inflammatory Effects of Gynura procumbens Crude Extract (CE) on RAW264.7 Macrophages [5]
| Treatment | Concentration (µg/mL) | Incubation Time | Observed Effect |
| CE + LPS | 50 | Not Specified | Significant downregulation of COX-2 and iNOS protein expression |
| CE + LPS | 100 | Not Specified | Strong downregulation of COX-2 and near-complete suppression of iNOS protein expression |
Experimental Protocols
Protocol 1: Assessment of Anti-Proliferative Effects using MTT Assay[4]
Objective: To determine the effect of Gynura extract on the proliferation and viability of cancer cells.
Materials:
-
Canine mammary cancer cell lines (e.g., CHMp-13a, CHMp-5b)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Gynura procumbens extract (GPE)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of GPE in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of GPE (e.g., 80 and 160 µg/mL). Include a vehicle control (medium with the same amount of solvent used to dissolve the extract).
-
Incubate the plates for desired time points (e.g., 21 and 28 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Evaluation of Anti-Migratory Effects using Transwell Migration Assay[4]
Objective: To assess the inhibitory effect of Gynura extract on cancer cell migration.
Materials:
-
Canine mammary cancer cell lines (e.g., CHMp-13a, CHMp-5b)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Gynura procumbens extract (GPE)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Pre-treat the cells with different concentrations of GPE (e.g., 80 and 160 µg/mL) for 21 hours.
-
Harvest the pre-treated cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 21 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Express the results as a percentage of migrated cells compared to the untreated control.
Protocol 3: Measurement of Apoptosis Induction via Caspase 3/7 Activity Assay[4]
Objective: To determine if Gynura extract induces apoptosis in cancer cells by measuring the activity of caspase 3 and 7.
Materials:
-
Canine mammary cancer cell lines
-
Gynura procumbens extract (GPE)
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of GPE for a specified period.
-
Following treatment, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence indicates higher caspase 3/7 activity and apoptosis induction.
Signaling Pathways and Experimental Workflows
The anti-inflammatory and anti-cancer effects of Gynura extracts are mediated through the modulation of several key signaling pathways.
Signaling Pathways Modulated by Gynura Species Extracts
Gynura species have been shown to modulate several signaling pathways to exert their anti-inflammatory effects. These include the Glycogen Synthase Kinase-3 (GSK-3), Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), PPARγ, Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and PI3K/Akt pathways.[1][2][3] In the context of cancer, extracts from Gynura procumbens have been found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4]
Caption: Putative anti-inflammatory signaling pathways modulated by Gynura extracts.
Caption: Proposed anti-cancer mechanism of Gynura procumbens extract via EGFR signaling.
General Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of Gynura extracts.
Caption: General workflow for in vitro studies of Gynura extracts.
References
- 1. Antioxidant and Anti-Inflammatory Effects of Genus Gynura: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Effects of Genus Gynura: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti‐cancer potentials of Gynura procumbens leaves extract against two canine mammary cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Gynura procumbens on RAW264.7 Cells via Regulation of the PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme inhibition kinetics is a cornerstone of drug discovery and development. Understanding how a compound interacts with a target enzyme provides crucial insights into its mechanism of action, potency, and potential therapeutic efficacy. These application notes provide a comprehensive guide for researchers to characterize the inhibitory properties of novel compounds, such as the hypothetical molecule "Gynuramide II," using established enzyme kinetic principles and protocols. By elucidating the mode of inhibition, researchers can make informed decisions in lead optimization and drug candidate selection.
Enzymes are biological catalysts that play critical roles in virtually all cellular processes.[1] The modulation of enzyme activity with small molecule inhibitors is a major strategy in the development of new therapeutics.[1] Enzyme inhibitors can be classified based on their mechanism of action, primarily as reversible or irreversible inhibitors. Reversible inhibitors, which associate and dissociate from the enzyme, are further categorized into competitive, non-competitive, uncompetitive, and mixed inhibitors.[2][3] Each type of inhibition displays a unique kinetic signature that can be unraveled through systematic experimentation.
Principles of Enzyme Inhibition Kinetics
The interaction between an enzyme, its substrate, and an inhibitor can be mathematically described by the Michaelis-Menten and Lineweaver-Burk equations.[4] The key parameters derived from these models are the maximal velocity (Vmax), which represents the maximum rate of the reaction at saturating substrate concentrations, and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax.[5] Enzyme inhibitors alter these parameters in a characteristic manner:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[3] This increases the apparent Km, but does not affect the Vmax.[3][4]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and its binding is independent of substrate binding.[5] This reduces the Vmax without affecting the Km.[4][5]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This leads to a decrease in both Vmax and apparent Km.[3][4]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This results in a decrease in Vmax and a change (either increase or decrease) in the apparent Km.
Data Presentation: Characterizing "this compound" Inhibition
To characterize the inhibitory profile of a novel compound like "this compound," a series of kinetic experiments are performed. The resulting data should be organized systematically to facilitate interpretation and comparison.
Table 1: Inhibition of Target Enzyme by "this compound" at Varying Substrate Concentrations
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with "this compound" (µM/min) |
| 1 | 0.10 | 0.05 |
| 2 | 0.18 | 0.09 |
| 5 | 0.36 | 0.18 |
| 10 | 0.56 | 0.28 |
| 20 | 0.80 | 0.40 |
| 50 | 1.00 | 0.50 |
| 100 | 1.11 | 0.55 |
Table 2: Kinetic Parameters of Target Enzyme in the Presence and Absence of "this compound"
| Condition | Vmax (µM/min) | Km (µM) | Ki (µM) | IC50 (µM) |
| Without Inhibitor | 1.25 | 10 | - | - |
| With "this compound" | 0.625 | 10 | 5 | 7.5 |
Note: The data presented in these tables are hypothetical and serve as an example for a non-competitive inhibition model.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reproducible and reliable kinetic data.
Protocol 1: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Materials:
-
Purified target enzyme
-
Substrate specific to the target enzyme
-
"this compound" stock solution (e.g., in DMSO)
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a series of dilutions of "this compound" in the assay buffer. The final concentrations should span a range that is expected to produce 0% to 100% inhibition.
-
In a 96-well plate, add the assay buffer, the substrate at a fixed concentration (typically at or near the Km value), and the different concentrations of "this compound".
-
Initiate the enzymatic reaction by adding the target enzyme to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
Measure the rate of product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Determination of the Mode of Inhibition
This protocol is designed to elucidate whether an inhibitor acts via a competitive, non-competitive, uncompetitive, or mixed mechanism.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Prepare a matrix of reactions in a 96-well plate. Vary the concentration of the substrate along the x-axis of the plate and the concentration of "this compound" along the y-axis. Include a control with no inhibitor.
-
Add the assay buffer and the appropriate concentrations of substrate and "this compound" to each well.
-
Initiate the reactions by adding the target enzyme.
-
Incubate at a constant temperature and monitor the initial reaction velocities (V₀) for each condition.
-
Analyze the data by creating a Michaelis-Menten plot (V₀ vs. [S]) for each inhibitor concentration.
-
For a more precise determination of the kinetic parameters, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.
Visualizations
Diagrams are powerful tools for visualizing complex biological processes and experimental designs.
References
Application Notes and Protocols: Gynura divaricata in Animal Models of Diabetes
Disclaimer: The following application notes and protocols summarize the findings on the effects of Gynura divaricata (GD) extracts in animal models of diabetes. To date, specific studies on the isolated compound Gynuramide II in this context are not available in the reviewed scientific literature. Therefore, the data presented here pertains to the effects of the whole plant extract.
Introduction
Gynura divaricata, an edible medicinal plant, has demonstrated significant hypoglycemic effects in animal models of type 2 diabetes (T2D).[1] Research suggests that the oral administration of lyophilized Gynura divaricata powder can effectively lower fasting blood glucose and insulin levels, improve insulin resistance, and modulate key signaling pathways involved in glucose and lipid metabolism.[1][2] These notes provide a summary of the quantitative data and detailed experimental protocols from key studies for researchers, scientists, and drug development professionals interested in the anti-diabetic potential of Gynura divaricata.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Gynura divaricata (GD) in diabetic animal models.
Table 1: Effects of Gynura divaricata (GD) on Fasting Blood Glucose (FBG) and Insulin Levels in T2D Mice
| Treatment Group | FBG (mmol/L) - Initial | FBG (mmol/L) - 4 Weeks | % Decrease in FBG | Serum Insulin (mU/L) - 4 Weeks |
| Normal Control | Normal | Normal | N/A | Lower than Diabetic Model |
| Diabetic Model | ≥11.1 | High | N/A | Higher than Normal Control |
| 1% GD Diet | ≥11.1 | Significantly Lower than Model | - | Significantly Lower than Model |
| 5% GD Diet | ≥11.1 | Significantly Lower than Model | - | Significantly Lower than Model |
| 10% GD Diet | ≥11.1 | Significantly Lower than Model | - | Significantly Lower than Model |
| 1.2% (L) GD-treated | High | Significantly Lower than Model | 59.54% | Significantly Lower than Model |
| 4.8% (H) GD-treated | High | Significantly Lower than Model | 56.13% | Significantly Lower than Model |
Data compiled from studies using a high-fat diet and streptozotocin (STZ)-induced T2D mouse model.[1][2]
Table 2: Effects of Gynura divaricata (GD) on Body Weight in T2D Mice
| Treatment Group | Initial Body Weight | Body Weight Change over 4 Weeks |
| Normal Control | Normal | Slow Increase |
| Diabetic Model | Lower than Normal | Slight Decrease then Slow Increase |
| GD-Treated Groups | Similar to Diabetic Model | Slight Decrease then Slow Increase |
Body weight changes in GD-treated groups were similar to the untreated diabetic model, suggesting the anti-diabetic effects are not primarily due to weight loss.[1][2]
Table 3: Effects of Gynura divaricata (GD) on Antioxidant Capacity in T2D Mice
| Treatment Group | Glutathione Peroxidase (GSH-Px) Activity | Total Superoxide Dismutase (T-SOD) Activity | Malondialdehyde (MDA) Level |
| Normal Control | High | High | Low |
| Diabetic Model | Significantly Lower than Normal | Significantly Lower than Normal | Significantly Higher than Normal |
| 1.2% (L) GD-treated | Increased (not significant) | Significantly Increased | Significantly Decreased (by 50%) |
| 4.8% (H) GD-treated | Significantly Increased (by 64.87%) | Significantly Increased (by 53.42%) | Decreased |
GD treatment demonstrated an improvement in the antioxidant capacity in the liver of diabetic mice.[2]
Experimental Protocols
Animal Model of Type 2 Diabetes
A commonly used model to induce type 2 diabetes is a combination of a high-fat diet (HFD) followed by a low-dose streptozotocin (STZ) injection.[1][2]
-
Animals: Male mice (e.g., ICR strain) are often used.
-
Induction:
-
Feed mice a high-fat diet for 4 weeks to induce insulin resistance.
-
After 4 weeks, fast the mice for 12 hours.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 100 mg/kg body weight). STZ should be dissolved in a citrate buffer (e.g., 0.1 M, pH 4.5).
-
One week after the STZ injection, measure fasting blood glucose (FBG) from the tail vein. Mice with FBG levels ≥11.1 mmol/L are considered diabetic and suitable for the study.[1]
-
Gynura divaricata Administration
-
Preparation: The aerial parts of Gynura divaricata are lyophilized (freeze-dried) into a powder.
-
Administration: The lyophilized powder is mixed into the standard rodent diet at different concentrations (e.g., 1%, 5%, 10% or 1.2% and 4.8% by weight).[1][2] The animals are then fed this diet for the duration of the study (e.g., 4 weeks).
Measurement of Key Parameters
-
Fasting Blood Glucose (FBG): Blood samples are collected from the tail vein after a fasting period (e.g., 12 hours). FBG is measured using a standard glucometer.
-
Serum Insulin: Blood is collected and centrifuged to obtain serum. Insulin levels are measured using a commercially available ELISA kit.
-
Western Blot Analysis: To investigate the molecular mechanisms, liver tissues are homogenized and protein expression levels of key signaling molecules (e.g., PI3K, p-AKT, AKT) are determined by Western blot analysis.[1][2]
-
Antioxidant Assays: Liver homogenates can be used to measure the activity of antioxidant enzymes like glutathione peroxidase (GSH-Px) and total superoxide dismutase (T-SOD), as well as the level of lipid peroxidation products like malondialdehyde (MDA), using commercially available assay kits.[2]
Visualizations
Signaling Pathway
The anti-diabetic effects of Gynura divaricata are, in part, attributed to the activation of the PI3K/AKT signaling pathway, which plays a crucial role in glucose metabolism.[1][2]
Caption: Gynura divaricata activates the PI3K/p-AKT signaling pathway.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the anti-diabetic effects of Gynura divaricata in an animal model.
Caption: Experimental workflow for inducing T2D and testing Gynura divaricata.
References
- 1. Gynura divaricata ameliorates hepatic insulin resistance by modulating insulin signalling, maintaining glycolipid homeostasis and reducing inflammation in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoglycemic activities of lyophilized powder of Gynura divaricata by improving antioxidant potential and insulin signaling in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standardization of Gynuramide II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standardization of Gynuramide II, a cerebroside with potential pharmacological applications. The following sections detail the physicochemical properties, analytical methodologies for quantification and identification, and insights into its potential mechanism of action.
Physicochemical and Analytical Standards
This compound is a glycosphingolipid belonging to the cerebroside class. Establishing its analytical standards is crucial for quality control, batch-to-batch consistency, and accurate biological evaluation.
| Parameter | Specification | Analytical Method |
| Chemical Name | (2S,3S,4R,2'R)-2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol | Spectroscopic Methods (NMR, MS) |
| CAS Number | 295803-03-1 | - |
| Molecular Formula | C42H83NO5 | Mass Spectrometry |
| Molecular Weight | 682.11 g/mol | Mass Spectrometry |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the structure | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in chloroform | Solubility Test |
Experimental Protocols
Detailed methodologies for the key experiments required for the standardization of this compound are provided below.
This protocol outlines a reversed-phase HPLC method for determining the purity of this compound.
2.1.1. Materials and Reagents
-
This compound reference standard (≥ 98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile:Methanol (80:20, v/v) with 0.1% Formic Acid |
| Gradient | 0-5 min: 80% B5-25 min: 80% to 100% B25-30 min: 100% B30.1-35 min: 80% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) at 203 nm |
2.1.3. Sample Preparation
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (80% B) to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2.1.4. Data Analysis The purity of this compound is calculated based on the area percentage of the principal peak in the chromatogram.
This protocol provides a sensitive and specific method for the identification and quantification of this compound in complex matrices.
2.2.1. Materials and Reagents
-
This compound reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Internal Standard (IS), e.g., a structurally similar cerebroside not present in the sample.
2.2.2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized based on the specific instrument and sample matrix. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z): [M+H]+ = 684.6Product Ions: To be determined by infusion of the standard. |
| Collision Energy | To be optimized for each transition. |
2.2.3. Sample Preparation and Analysis
-
For quantification in biological matrices, perform a lipid extraction (e.g., Bligh-Dyer or solid-phase extraction).
-
Reconstitute the dried extract in the initial mobile phase.
-
Spike the samples with the internal standard.
-
Prepare a calibration curve using the this compound reference standard.
-
Analyze the samples by LC-MS/MS.
NMR spectroscopy is essential for the definitive structural confirmation of this compound.
2.3.1. Materials and Reagents
-
This compound sample
-
Deuterated solvents (e.g., CDCl3, MeOD)
2.3.2. NMR Analysis
-
Dissolve an appropriate amount of this compound in a suitable deuterated solvent.
-
Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Process and analyze the spectra to confirm the chemical structure of this compound.
Signaling Pathway and Mechanism of Action
This compound, as a cerebroside, is a sphingolipid that can participate in cellular signaling. Evidence suggests its involvement in modulating inflammatory responses, potentially through the inhibition of nitric oxide (NO) production. A plausible mechanism involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is a key regulator of inducible nitric oxide synthase (iNOS) expression.
The following diagram illustrates the proposed mechanism by which this compound may inhibit NO production. This compound, or its metabolic product ceramide, can interfere with the JAK/STAT pathway, leading to a downstream reduction in iNOS expression and consequently, NO synthesis.
Caption: Proposed mechanism of this compound in inhibiting nitric oxide production via the JAK/STAT pathway.
Experimental Workflow for Evaluating this compound Activity
The following workflow outlines the key steps to assess the biological activity of this compound, specifically its effect on nitric oxide production in a cellular model.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on nitric oxide production.
These application notes and protocols are intended to serve as a comprehensive resource for the analytical and biological characterization of this compound. Adherence to these standardized methods will ensure data quality and facilitate the comparison of results across different laboratories.
Application Notes and Protocols for In Vivo Delivery of Gynuramide II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gynuramide II is a novel peptide with significant therapeutic potential. However, like many peptide-based therapeutics, its clinical translation is hampered by challenges such as poor stability in biological fluids and low membrane permeability, leading to compromised bioavailability when administered systemically. To overcome these limitations, advanced drug delivery systems are required to protect the peptide from degradation and facilitate its delivery to target sites. This document provides detailed protocols for the encapsulation of this compound into two distinct carrier systems—liposomes and chitosan nanoparticles—and outlines key in vivo studies for evaluating their pharmacokinetic profiles and therapeutic efficacy.
Disclaimer: Information regarding the specific biological activity and signaling pathways of this compound is not extensively available in public literature. For the purpose of these application notes, this compound is hypothesized to be a novel peptide with anti-inflammatory properties that acts by modulating the NF-κB signaling pathway. The following protocols and data are presented as a representative guide for researchers working with similar peptides.
Proposed Signaling Pathway: this compound Regulation of the NF-κB Pathway
Inflammation is mediated by a complex network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central regulator.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[3][4] This releases NF-κB, allowing it to translocate to the nucleus, where it induces the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[1][5] We hypothesize that this compound exerts its anti-inflammatory effects by intervening in this cascade, potentially by inhibiting the IκB kinase (IKK) complex, thereby preventing IκB degradation and keeping NF-κB inactive in the cytoplasm.
Delivery System Development and Characterization
The encapsulation of peptides into nanocarriers can protect them from enzymatic degradation, prolong their circulation time, and improve their accumulation at target sites.[3][5][6] We present protocols for two widely used systems: liposomes and chitosan nanoparticles.
Liposomal Encapsulation of this compound
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[7] They are biocompatible and have been successfully used as carriers for peptides and proteins.[8]
Protocol 2.1.1: Preparation via Thin-Film Hydration-Extrusion
This method is widely used for preparing liposomes with a defined size.[2][9]
-
Lipid Film Formation:
-
Dissolve lipids (e.g., DSPC) and cholesterol in a 7:3 molar ratio in chloroform in a round-bottom flask.[9]
-
The organic solvent is removed using a rotary evaporator under reduced pressure at a temperature above the lipid's transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid film on the flask wall.[9][10]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution of this compound (e.g., 1-2 mg/mL in phosphate-buffered saline, pH 7.4). The volume should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Agitate the flask by vortexing or gentle shaking at a temperature above the lipid transition temperature until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To produce unilamellar vesicles with a uniform size, subject the MLV suspension to sequential extrusion through polycarbonate filters with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm). Perform extrusion using a handheld extruder pre-heated to the hydration temperature. Repeat the extrusion through the final filter 10-15 times.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis against the hydration buffer.
-
Chitosan Nanoparticle Encapsulation of this compound
Chitosan, a natural polysaccharide, is biocompatible, biodegradable, and has mucoadhesive properties, making it an excellent candidate for peptide delivery.[1][11] Chitosan nanoparticles (CS NPs) are typically formed by ionic gelation.
Protocol 2.2.1: Preparation via Ionic Gelation
-
Chitosan Solution Preparation:
-
Prepare a 0.1-0.5% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution. Adjust the pH to 4.5-5.0 with NaOH.
-
Filter the solution through a 0.45 µm syringe filter to remove any aggregates.
-
-
Peptide Incorporation:
-
Dissolve this compound in the chitosan solution at the desired concentration (e.g., 0.5-1.0 mg/mL).
-
-
Nanoparticle Formation:
-
Prepare a 0.1% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.
-
While stirring the this compound-chitosan solution vigorously, add the TPP solution dropwise. The ratio of chitosan to TPP solution is critical and should be optimized (e.g., 5:1 v/v).
-
Nanoparticles will form spontaneously due to electrostatic interaction between the positively charged chitosan and the negatively charged TPP.
-
Continue stirring for 30 minutes at room temperature.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
Discard the supernatant containing unencapsulated peptide and TPP.
-
Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step twice.
-
Resuspend the final pellet in the desired buffer for in vivo studies or lyophilize for long-term storage.
-
Formulation Characterization
The physicochemical properties of the delivery systems must be thoroughly characterized.
Table 1: Representative Physicochemical Characterization Data
| Parameter | Liposomal this compound | Chitosan NP this compound | Method |
| Particle Size (nm) | 115 ± 5 | 250 ± 15 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -5 ± 2 | +35 ± 4 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 40 - 60% | 75 - 90% | HPLC Quantification |
| Drug Loading (%) | 1 - 3% | 5 - 10% | HPLC Quantification |
Data are presented as mean ± standard deviation and are representative values. Actual results will depend on specific formulation parameters.
In Vivo Evaluation Protocols
Animal studies are essential to determine the pharmacokinetic behavior and therapeutic efficacy of the this compound delivery systems. All animal experiments must be conducted in accordance with approved institutional guidelines.
Experimental Workflow: Nanoparticle Preparation & In Vivo Study
The overall workflow involves synthesizing and characterizing the delivery system, followed by administration to animal models to assess its biological fate and therapeutic effect.
Pharmacokinetic (PK) Study
Protocol 3.2.1: Assessing Systemic Exposure
-
Animal Model: Use healthy male Sprague-Dawley rats (200-250 g).
-
Groups (n=5 per group):
-
Group 1: Free this compound (e.g., 2 mg/kg, IV bolus)
-
Group 2: Liposomal this compound (equivalent dose, IV bolus)
-
Group 3: Chitosan NP this compound (equivalent dose, IV bolus)
-
-
Procedure:
-
Administer the formulations via tail vein injection.
-
Collect blood samples (approx. 200 µL) from the saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (AUC, Cmax, T1/2, Clearance) using non-compartmental analysis software.
-
Table 2: Representative Pharmacokinetic Data
| Parameter | Free this compound | Liposomal this compound | Chitosan NP this compound |
| AUC (0-t) (ng·h/mL) | 450 ± 60 | 3200 ± 450 | 2500 ± 380 |
| Half-life (T1/2) (h) | 0.25 ± 0.05 | 6.5 ± 1.2 | 4.8 ± 0.9 |
| Clearance (mL/h/kg) | 2200 ± 300 | 310 ± 50 | 400 ± 65 |
| Volume of Distribution (L/kg) | 0.8 ± 0.1 | 0.2 ± 0.04 | 0.3 ± 0.06 |
Data are presented as mean ± standard deviation. Encapsulated forms show significantly increased area under the curve (AUC) and half-life, indicating prolonged circulation.[12][13]
Anti-Inflammatory Efficacy Study
The carrageenan-induced paw edema model is a standard and reliable method for evaluating the efficacy of acute anti-inflammatory agents.
Protocol 3.3.1: Carrageenan-Induced Paw Edema Model
-
Animal Model: Use male Wistar rats (180-220 g).
-
Groups (n=6 per group):
-
Group 1: Saline Control (Vehicle)
-
Group 2: Free this compound (e.g., 2 mg/kg, IP)
-
Group 3: Liposomal this compound (equivalent dose, IP)
-
Group 4: Chitosan NP this compound (equivalent dose, IP)
-
Group 5: Dexamethasone (Positive Control, 1 mg/kg, IP)
-
-
Procedure:
-
Administer the test articles via intraperitoneal (IP) injection 30 minutes prior to inducing inflammation.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal relative to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the saline control group.
-
Table 3: Representative Anti-Inflammatory Efficacy Data
| Treatment Group (2 mg/kg) | Paw Edema Inhibition at 3h (%) |
| Free this compound | 25 ± 5% |
| Liposomal this compound | 65 ± 8% |
| Chitosan NP this compound | 58 ± 7% |
| Dexamethasone (1 mg/kg) | 75 ± 6% |
Data are presented as mean ± standard deviation. Encapsulated this compound demonstrates significantly enhanced inhibition of inflammation compared to the free peptide.
Conclusion and Future Directions
The protocols detailed in this document provide a comprehensive framework for developing and evaluating liposomal and chitosan nanoparticle-based delivery systems for the novel peptide this compound. The representative data indicate that encapsulation can dramatically improve the pharmacokinetic profile and enhance the in vivo therapeutic efficacy of the peptide. Future studies should focus on optimizing formulation parameters, exploring targeted delivery strategies by functionalizing the nanoparticle surface with specific ligands, and conducting biodistribution studies to confirm accumulation in inflamed tissues. These steps will be critical for advancing this compound towards clinical applications.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. NF-kB pathway overview | Abcam [abcam.com]
- 5. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Signaling Mechanisms in Multiple Developmental Pathways by the SCRAMBLED Receptor of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. The Purification, Characterization, and Biological Activity of New Polyketides from Mangrove-Derived Endophytic Fungus Epicoccum nigrum SCNU-F0002 [mdpi.com]
- 12. Novel biological activities of allosamidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-β receptor I/II trafficking and signaling at primary cilia are inhibited by ceramide to attenuate cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Molecular Probes in Cellular Signaling Research
A Note on "Gynuramide II"
Extensive searches for "this compound" have not yielded specific information regarding its use as a molecular probe, its biological activities, or associated signaling pathways. This suggests that "this compound" may be a novel, not yet widely documented compound, or potentially a misnomer.
In lieu of specific data on "this compound," this document will provide a comprehensive template and example of application notes and protocols for a well-characterized molecular probe, Wortmannin , a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). This will serve as a guide for researchers, scientists, and drug development professionals on how to structure and apply data for a molecular probe in studying cellular signaling pathways.
Application Notes: Wortmannin as a Molecular Probe for PI3K Signaling
Introduction
Wortmannin is a fungal metabolite that acts as a highly potent, covalent, and irreversible inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases. Its ability to specifically target PI3Ks at nanomolar concentrations has made it an invaluable molecular probe for elucidating the roles of the PI3K/Akt/mTOR signaling pathway in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.
Mechanism of Action
Wortmannin covalently binds to the catalytic subunit of PI3K, specifically to a lysine residue within the ATP-binding site. This irreversible binding inactivates the kinase, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inactivation of key signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Applications
-
Elucidation of the PI3K/Akt/mTOR Signaling Pathway: Wortmannin is widely used to investigate the functional consequences of inhibiting this critical signaling cascade.
-
Cancer Research: Given the frequent overactivation of the PI3K pathway in various cancers, Wortmannin is utilized as a tool to study the effects of PI3K inhibition on tumor cell growth, apoptosis, and drug resistance.
-
Metabolic Studies: The PI3K pathway is central to insulin signaling. Wortmannin is employed to probe the mechanisms of glucose uptake and metabolism.
-
Immunology: PI3K signaling is involved in immune cell activation and function. Wortmannin can be used to study these processes.
Quantitative Data Summary
| Parameter | Value | Target(s) | Reference Assay |
| IC₅₀ | 2-4 nM | PI3Kα, PI3Kγ, PI3Kδ | In vitro kinase assay |
| ~10 nM | PI3Kβ | In vitro kinase assay | |
| 5-10 µM | PI4K, ATM, DNA-PK | In vitro kinase assay | |
| Binding Constant (Kᵢ) | Not applicable (covalent) | PI3K family | - |
| Cellular Potency | 10-100 nM | Inhibition of Akt phosphorylation | Western Blot, In-Cell ELISA |
| Solubility | Soluble in DMSO | - | - |
| Stability | Hydrolytically unstable in aqueous solutions | - | - |
Experimental Protocols
Protocol 1: Inhibition of Akt Phosphorylation in Cultured Cells
This protocol describes a general method to assess the inhibitory effect of Wortmannin on the PI3K pathway by measuring the phosphorylation of Akt.
Materials:
-
Wortmannin (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of Wortmannin (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., insulin or EGF) for 10-15 minutes to activate the PI3K pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an anti-total Akt antibody to confirm equal protein loading. Quantify band intensities and express phospho-Akt levels relative to total Akt.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Wortmannin.
Caption: Experimental workflow for assessing Wortmannin's effect on Akt phosphorylation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Bioactive Compound Yield from Gynura Extract
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of bioactive compounds, such as flavonoids and phenolic acids, from Gynura extracts.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of bioactive compounds found in Gynura species?
Gynura species are rich in a variety of bioactive compounds. The primary classes include flavonoids (such as kaempferol, quercetin, and myricetin), phenolic acids (like gallic acid, p-coumaric acid, and ferulic acid), saponins, terpenoids, and sterols.[1][2][3] The leaves, in particular, are a significant source of these compounds.[2][3]
Q2: Which solvents are most effective for extracting bioactive compounds from Gynura?
The choice of solvent significantly impacts the yield and profile of extracted bioactive compounds. Ethanol is a commonly used and effective solvent.[1][4] Studies have shown that a 70% ethanol concentration can be optimal for extracting flavonoids and antioxidant compounds.[4] For fractionating the crude extract, solvents of varying polarities such as hexane, chloroform, ethyl acetate, and n-butanol are used sequentially.[1][5][6] The ethyl acetate fraction often shows high concentrations of phenolic and flavonoid compounds and potent biological activity.[1][6]
Q3: What are the key parameters to consider for optimizing the extraction process?
Several factors influence the efficiency of bioactive compound extraction from Gynura. Key parameters to optimize include:
-
Solvent Concentration: The polarity of the solvent mixture is crucial. For ethanol-water mixtures, concentrations between 55% and 70% have been reported as optimal for flavonoid extraction.[4][7]
-
Extraction Time: While longer extraction times can increase yield, an optimal time exists beyond which the increase is negligible. Studies suggest that 1 to 3 hours can be sufficient for maceration.[4][8]
-
Solid-to-Liquid Ratio: A higher solvent volume relative to the plant material generally improves extraction efficiency. Ratios around 1:10 to 1:50 (w/v) are often explored.[4][7][8]
-
Temperature: Higher temperatures can enhance extraction efficiency, but excessive heat may degrade thermolabile compounds. Temperatures in the range of 45°C to 92°C have been investigated.[5][7][8]
Q4: How can I quantify the yield of bioactive compounds in my Gynura extract?
Common methods for quantifying total phenolic and flavonoid content include:
-
Total Phenolic Content (TPC): The Folin-Ciocalteu reagent method is a standard colorimetric assay for determining TPC.[5]
-
Total Flavonoid Content (TFC): The aluminum chloride colorimetric assay is widely used for quantifying TFC.[4][5] For identifying and quantifying specific compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient Grinding: Plant material is not fine enough, limiting solvent penetration. 2. Inappropriate Solvent-to-Solid Ratio: Insufficient solvent volume to effectively extract the compounds. 3. Suboptimal Extraction Time or Temperature: The extraction process may be too short or conducted at a non-ideal temperature. | 1. Improve Grinding: Ensure the dried plant material is milled into a fine powder.[5][8] 2. Adjust Ratio: Increase the solvent-to-solid ratio. Ratios of 1:10 to 1:30 have been shown to be effective.[8] 3. Optimize Conditions: Increase the extraction time and/or temperature within recommended ranges (e.g., 1-3 hours, 40-80°C).[4][8] |
| Low Concentration of Target Bioactive Compounds (e.g., Flavonoids) | 1. Incorrect Solvent Polarity: The solvent may not be optimal for extracting the target compounds. 2. Degradation of Compounds: Exposure to excessive heat, light, or oxygen during extraction or processing can degrade sensitive compounds. 3. Improper Fractionation: The target compounds may be lost in a different fraction during liquid-liquid partitioning. | 1. Optimize Solvent: Use Response Surface Methodology (RSM) to determine the optimal solvent concentration (e.g., 70% ethanol for flavonoids).[4][9] 2. Protect from Degradation: Conduct extraction under controlled temperature and protect extracts from light. Concentrate extracts using a rotary evaporator at reduced pressure and moderate temperature. 3. Analyze All Fractions: Initially, analyze all solvent fractions (e.g., hexane, ethyl acetate, n-butanol, aqueous) to determine the location of your target compounds. The ethyl acetate fraction is often enriched with flavonoids and phenolics.[1][6] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Differences in the age, growing conditions, or harvesting time of the plant material. 2. Inconsistent Extraction Parameters: Minor variations in solvent concentration, time, temperature, or agitation between batches. | 1. Standardize Plant Material: Use plant material from a single, authenticated source and harvest at a consistent growth stage. A voucher specimen should be kept for reference.[5] 2. Maintain Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each batch. |
| Extract is Difficult to Filter or Concentrate | 1. Presence of Mucilaginous Compounds: Gynura species can contain compounds that form viscous solutions. 2. High Concentration of Chlorophyll: This is common in leaf extracts and can interfere with subsequent steps. | 1. Pre-treatment/Alternative Method: Consider an initial extraction with a non-polar solvent like hexane to remove some interfering compounds. Centrifugation prior to filtration may also help. 2. Chlorophyll Removal: A preliminary extraction with a non-polar solvent can help reduce chlorophyll content. |
Data Presentation
Table 1: Effect of Extraction Parameters on Gynura procumbens Extract Yield and Composition
| Parameter | Variation | Effect on Yield | Effect on Total Flavonoid Content (TFC) | Reference |
| Ethanol Concentration | 30% -> 70% | Yield may decrease | TFC increases significantly | [4] |
| Maceration Time | 1 hour -> 3 hours | Slight increase in yield | Minor effect on TFC | [4][8] |
| Solid-to-Liquid Ratio | 1:10 -> 1:12 (w/v) | Slight increase in yield | TFC may increase | [4] |
| Temperature | 40°C -> 80°C | Yield increases | Not specified | [8] |
Table 2: Bioactivity of Different Gynura Extract Fractions
| Fraction | Total Phenolic Content | Total Flavonoid Content | Antioxidant Activity (IC50) | α-Glucosidase Inhibition | Reference |
| Crude Ethanolic Extract | Moderate | Moderate | Moderate | Moderate | [1] |
| Chloroform Fraction | Low | Low | Low (0.15 mg/ml) | Moderate | [1] |
| Ethyl Acetate Fraction | High | High | High (0.04 mg/ml) | High | [1][6] |
| n-Butanol Fraction | Moderate | Moderate | Moderate | High | [6] |
| Aqueous Fraction | Low | Low | Low | Low | [5] |
Experimental Protocols
Protocol 1: Optimized Maceration for High Flavonoid Content
-
Plant Material Preparation: Dry fresh leaves of Gynura procumbens in an oven at 45-60°C and grind into a fine powder.[4][5]
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
-
Storage: Store the dried extract at -40°C until further use.[5]
Protocol 2: Liquid-Liquid Fractionation of Crude Extract
-
Initial Extraction: Prepare a crude extract using a suitable solvent (e.g., 95% ethanol).[1]
-
Solvent Partitioning:
-
Dissolve the crude extract in a water-methanol mixture.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, extract with chloroform to obtain the chloroform-soluble fraction.[1]
-
Next, extract the remaining aqueous layer with ethyl acetate to yield the ethyl acetate-soluble fraction.[1]
-
Finally, extract the remaining aqueous layer with n-butanol to get the n-butanol-soluble fraction.[5][6]
-
-
Concentration: Concentrate each fraction separately using a rotary evaporator.
-
Drying and Storage: Freeze-dry the concentrated fractions and store them in a freezer at -40°C.[5]
Visualizations
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Phytochemical and Biological Investigation of an Indigenous Plant of Bangladesh, Gynura procumbens (Lour.) Merr.: Drug Discovery from Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Overview of Bioactive Natural Products from Gynura procumbens (Lour.) Merr [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Antihyperglycaemic and Toxicological Evaluations of Extract and Fractions of Gynura procumbens Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
Overcoming "Gynuramide II" low solubility in assays
Welcome to the technical support center for Gynuramide II. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental assays involving this compound, with a primary focus on its low solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound.
Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do?
A1: this compound is a lipophilic molecule with a long fatty acid chain, which results in very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. You should first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: Which organic solvent is best for creating a this compound stock solution?
A2: Due to its chemical structure as a long-chain fatty acid amide, this compound is expected to have poor solubility in many common solvents.[1] We recommend starting with Dimethyl Sulfoxide (DMSO) as it is a powerful solvent for a wide range of organic compounds.[1] If solubility in DMSO is still limited, other organic solvents such as ethanol or a co-solvent system (e.g., DMSO:ethanol) can be tested. It is crucial to determine the solubility of this compound in your chosen solvent system empirically.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to maintain the solubility of the lipophilic compound. Here are several troubleshooting steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is as high as permissible for your specific cell line or assay system without causing toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help to maintain the solubility of this compound by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules, increasing their aqueous solubility. Consider pre-incubating your this compound stock solution with a suitable cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) before final dilution.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The maximum tolerated concentration of DMSO varies significantly between different cell lines and assay types. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is imperative to perform a vehicle control experiment to determine the specific tolerance of your experimental system.
Q5: Can I use heat or sonication to aid in dissolving this compound?
A5: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to facilitate the dissolution of this compound in the organic solvent. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always visually inspect the solution to ensure complete dissolution before use.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water | Insoluble | |
| Phosphate-Buffered Saline (PBS) | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Recommended as the primary solvent for stock solutions. |
| Ethanol (100%) | Slightly Soluble | Can be used as a co-solvent with DMSO. |
| Methanol (100%) | Slightly Soluble | |
| Chloroform | Soluble | Not suitable for most biological assays. |
Note: The solubility data presented is estimated based on the general properties of long-chain fatty acid amides.[1][2] It is strongly recommended that researchers determine the precise solubility for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator bath.
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound = 682.11 g/mol ).
-
Procedure: a. Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the required volume of anhydrous DMSO to the tube. c. Vortex the mixture vigorously for 1-2 minutes. d. If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes at room temperature. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution for a Cell-Based Assay
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare an intermediate dilution of 1 mM this compound in cell culture medium (10 µL of 10 mM stock in 90 µL of medium), and then add 1 µL of this intermediate dilution to 99 µL of medium in the assay well. c. Gently mix the final solution by pipetting up and down. d. Always include a vehicle control in your experiment containing the same final concentration of DMSO as the this compound-treated samples.
Mandatory Visualizations
Caption: Troubleshooting workflow for overcoming this compound precipitation.
Caption: Proposed anti-inflammatory signaling pathways of this compound.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Antioxidant and Anti-Inflammatory Effects of Genus Gynura: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Gynura procumbens on RAW264.7 Cells via Regulation of the PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Effects of Genus Gynura: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
"Gynuramide II" purification challenges and solutions
Technical Support Center: Peptide Amide Purification
Disclaimer: Due to the absence of specific public data for "Gynuramide II," this guide provides troubleshooting advice and protocols for a representative peptide amide. The challenges and solutions are based on established principles of peptide purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges in purifying a synthetic peptide amide like this compound?
A1: The most frequent initial hurdles in peptide amide purification include the presence of closely related impurities from synthesis, such as deletion sequences or incompletely deprotected peptides, which can be difficult to resolve. Another common issue is the co-elution of these impurities with the target peptide during chromatographic separation.[1][2] Low yield due to peptide adsorption to surfaces or aggregation is also a significant challenge.
Q2: How can I confirm the identity and purity of my purified peptide amide?
A2: A multi-faceted approach is recommended for comprehensive purity and identity confirmation. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) can assess peak purity.[2][3] Mass Spectrometry (MS) is crucial for confirming the molecular weight of the target peptide.[4] For absolute quantification and purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed.[5][6]
Q3: My peptide amide appears as a broad peak or shows shouldering in the HPLC chromatogram. What could be the cause?
A3: Peak broadening or shouldering in HPLC can indicate several issues. It might suggest the co-elution of one or more closely related impurities.[2][3] Another possibility is on-column degradation of the peptide. Alternatively, it could be a sign of poor chromatographic conditions, such as an inappropriate mobile phase or a deteriorating column.
Q4: What is the best strategy to resolve co-eluting impurities?
A4: To resolve co-eluting compounds, several strategies can be employed. Modifying the mobile phase composition, such as changing the organic solvent or the ion-pairing agent, can alter selectivity.[3] Adjusting the gradient slope in reversed-phase HPLC can also improve separation.[7] If these adjustments are insufficient, using a column with a different stationary phase chemistry or employing a secondary purification step with an orthogonal separation technique, like ion-exchange chromatography, is advisable.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Purification | Peptide is adsorbing to vials or column material. | Use low-adsorption vials. Pre-condition the column with a blocking agent. |
| Peptide is precipitating during purification. | Adjust the pH or ionic strength of the buffers. Add organic modifiers to improve solubility. | |
| Multiple Peaks in Mass Spectrometry | Incomplete removal of protecting groups from synthesis. | Re-evaluate the final cleavage and deprotection step. |
| Peptide degradation (e.g., oxidation, deamidation). | Use freshly prepared buffers, degas solvents, and consider adding antioxidants. Purify at a lower temperature. | |
| Inconsistent Retention Times in HPLC | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Column degradation. | Use a guard column and ensure mobile phase compatibility with the stationary phase. | |
| Co-elution of Impurities | Impurities have very similar physicochemical properties to the target peptide. | Optimize HPLC method: adjust gradient, temperature, or mobile phase pH.[3] |
| Employ a column with a different selectivity.[3] | ||
| Use a multi-step purification strategy involving different chromatographic modes (e.g., RP-HPLC followed by IEX).[8] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Peptide Amide Purification
-
Column: C18 stationary phase (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B
-
65-70 min: 65% to 95% B
-
70-75 min: Hold at 95% B
-
75-80 min: 95% to 5% B
-
80-90 min: Re-equilibration at 5% B
-
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 10 mg/mL. Filter through a 0.45 µm filter before injection.
Protocol 2: Purity Assessment by Analytical HPLC
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
0-20 min: 10% to 50% B
-
20-22 min: 50% to 90% B
-
22-25 min: Hold at 90% B
-
25-27 min: 90% to 10% B
-
27-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.
Visual Guides
Caption: General workflow for the purification of a peptide amide.
Caption: Troubleshooting logic for resolving co-eluting impurities.
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. Isolation of two peptides from rat gonadotroph-conditioned medium displaying an amino acid sequence identical to fragments of secretogranin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Current trends and challenges in the downstream purification of bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Gynuramide II" Bioactivity
Welcome to the technical support center for Gynuramide II. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies observed during the bioactivity assessment of this novel peptide amide.
General Troubleshooting Guide
Question: We are observing significant variability in the bioactivity of this compound between experiments. What are the common sources of such inconsistencies?
Answer: Inconsistent bioactivity results for a novel natural product like this compound are a common challenge in drug discovery. The variability can typically be traced back to one or more of the following areas:
-
Compound-Related Issues: Purity, stability, and solubility of the this compound sample.
-
Experimental System-Related Issues: Cell line health and passage number, reagent quality and consistency, and assay conditions.[1]
-
Protocol-Related Issues: Minor deviations in experimental procedures, incubation times, and data acquisition methods.[2][3]
-
Data Analysis-Related Issues: Incorrect data normalization, inappropriate statistical methods, or subjective data interpretation.[1]
This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Compound Integrity and Handling
Question: How can we be sure that the integrity of our this compound sample is not the cause of the inconsistent results?
Answer: To ensure the integrity of this compound, we recommend the following:
-
Purity Assessment: Regularly assess the purity of your stock using techniques like HPLC-MS. Natural products can be complex mixtures, and minor components can have significant biological effects.
-
Stability Studies: this compound, as a peptide amide, may be susceptible to degradation. Conduct stability studies under your specific experimental conditions (e.g., in media, in solvent, at different temperatures).
-
Proper Storage: Store this compound according to the supplier's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
Question: We are having trouble with the solubility of this compound. Could this be affecting our results?
Answer: Yes, poor solubility is a major cause of inconsistent bioactivity. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Solvent Selection: Use the recommended solvent for this compound. If not specified, test a range of biocompatible solvents (e.g., DMSO, ethanol).
-
Stock Concentration: Prepare a high-concentration stock solution and dilute it to the final assay concentration. Ensure the final solvent concentration in the assay is low and consistent across all treatments.
-
Visual Inspection: Always visually inspect your solutions for any precipitation before use.
Cell-Based Assay Parameters
Question: Our cell-based assays are giving variable IC50 values for this compound. What should we check?
Answer: Variability in cell-based assays is common and can be mitigated by controlling several factors:
-
Cell Line Authentication: Ensure your cell line is authentic and free from cross-contamination.
-
Cell Passage Number: Use a consistent and low passage number for your experiments, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Health and Seeding Density: Ensure cells are healthy and seeded at a consistent density. Over-confluent or sparse cultures will respond differently to treatment.
-
Serum and Media Variability: Use the same batch of serum and media for a set of experiments, as batch-to-batch variability can significantly impact cell growth and drug response.
Experimental Protocols and Data Analysis
Question: What are the critical steps in our experimental protocol that we need to standardize to reduce variability?
Answer: Strict adherence to a standardized protocol is crucial. Pay close attention to:
-
Incubation Times: Ensure precise and consistent incubation times for drug treatment and assay development.
-
Reagent Preparation: Prepare fresh reagents and use consistent sources and lot numbers.
-
Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate and reproducible liquid handling.
-
Assay Choice: Be aware that different assays measuring the same endpoint can give different results due to different mechanisms or interferences. For example, in cytotoxicity testing, the MTT assay may not always be the most suitable for natural products due to potential interference.[4]
Answer: Proper data analysis is critical for reproducible results:
-
Normalization: Clearly define your positive and negative controls and use them for data normalization.[1]
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of your findings and report the number of replicates and independent experiments.
-
Outlier Identification: Use a systematic method to identify and handle outliers.
Experimental Protocols
Standardized MTT Assay for Cytotoxicity Screening of this compound
This protocol is designed to minimize variability in cytotoxicity assessment.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Data Presentation
Table 1: Hypothetical Inconsistent IC50 Values for this compound in a Cytotoxicity Assay
| Experiment ID | Cell Passage | IC50 (µM) | Notes |
| EXP-01 | 5 | 12.5 | Initial screening |
| EXP-02 | 5 | 15.2 | Repeat of EXP-01 |
| EXP-03 | 15 | 35.8 | High cell passage number used |
| EXP-04 | 5 | 13.1 | New batch of serum used |
| EXP-05 | 5 | 28.9 | This compound stock solution was cloudy |
This table illustrates how different experimental parameters can lead to inconsistent IC50 values.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Gynuramide II Chromatographic Resolution
Welcome to the technical support center for the chromatographic analysis of Gynuramide II. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?
A1: this compound is a relatively large molecule with a molecular formula of C42H83NO5 and a molecular weight of 682.11 g/mol [1]. Its structure contains both a long, hydrophobic carbon chain and polar functional groups (amide and hydroxyl groups), making it an amphipathic molecule. This dual nature means its solubility and interaction with chromatographic stationary phases will be highly dependent on the mobile phase composition. The large size may also lead to slower diffusion rates, potentially causing broader peaks.
Q2: What is a good starting point for developing a reversed-phase HPLC method for this compound?
A2: For a molecule with the characteristics of this compound, a C18 or C8 column is a suitable starting point. A gradient elution is recommended due to the complexity of the plant extract matrix it is typically found in. A good starting gradient could be from 50-60% acetonitrile or methanol in water to 100% organic over 20-30 minutes. The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase can help to improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Q3: My this compound peak is very broad. What are the likely causes and solutions?
A3: Broad peaks for a large molecule like this compound can be caused by several factors:
-
Slow secondary equilibria: Interactions between this compound and the stationary phase other than the primary hydrophobic interaction can cause peak broadening. Adding a competitive agent to the mobile phase, like a slightly higher concentration of acid or a different organic modifier, can sometimes mitigate these effects.
-
Mass overload: Injecting too much sample can lead to peak fronting and broadening. Try reducing the injection volume or the concentration of your sample.
-
Extra-column band broadening: Issues with the HPLC system, such as excessive tubing length or dead volumes in connections, can contribute to peak broadening. Ensure your system is optimized for high-resolution separations.
-
Low diffusion rate: The large size of this compound inherently leads to slower diffusion. Using a column with a smaller particle size (e.g., sub-2 µm for UPLC) or increasing the column temperature can improve diffusion kinetics and sharpen peaks.
Q4: I am seeing co-elution of this compound with other compounds from the Gynura extract. How can I improve the resolution?
A4: Co-elution is a common challenge when working with complex natural product extracts. To improve resolution, you can:
-
Optimize the gradient: A shallower gradient will increase the separation time between peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Try a different stationary phase: A column with a different chemistry, such as a phenyl-hexyl or a biphenyl phase, may offer different selectivity for this compound and the co-eluting compounds.
-
Employ two-dimensional liquid chromatography (2D-LC): For very complex mixtures, 2D-LC can provide a significant increase in peak capacity and resolution by using two columns with different selectivities[2].
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions | Add 0.1% formic acid or TFA to the mobile phase. | Improved peak symmetry. |
| Try a different column with a less acidic silica base. | Reduction in peak tailing. | |
| Column Overload | Reduce sample concentration and/or injection volume. | Sharper, more symmetrical peaks. |
| Contamination | Flush the column with a strong solvent (e.g., isopropanol). | Removal of strongly retained compounds causing peak distortion. |
| Mismatched Solvents | Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. | Elimination of peak splitting or distortion. |
Issue 2: Low Resolution/Co-elution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Separation | Decrease the gradient slope (e.g., from 5%/min to 2%/min). | Increased separation between this compound and adjacent peaks. |
| Change the organic modifier (e.g., from acetonitrile to methanol). | Altered elution order and potentially improved resolution. | |
| Poor Selectivity | Switch to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl). | Different retention mechanism leading to better separation. |
| Complex Matrix | Implement a 2D-LC method with orthogonal stationary phases. | Significant improvement in overall resolution. |
Issue 3: Low Signal Intensity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Concentration | Concentrate the sample before injection. | Increased peak height and signal-to-noise ratio. |
| Poor Ionization (LC-MS) | Optimize the mobile phase pH and organic content for better ionization of this compound. | Enhanced signal in the mass spectrometer. |
| Adjust the mass spectrometer source parameters (e.g., capillary voltage, gas flow). | Improved ion generation and transmission. | |
| UV Detector Wavelength | Determine the UV absorbance maximum of this compound and set the detector to that wavelength. | Increased detector response. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC-UV Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 60% B
-
5-25 min: 60% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Visualizations
References
Technical Support Center: Gynuramide II Dose-Response Curve Optimization
Welcome to the technical support center for Gynuramide II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a serial dilution series spanning from 100 µM down to 1 nM. This wide range helps in identifying the effective concentration window and calculating the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Q2: How can I be sure that the observed effects are specific to this compound and not due to off-target effects?
A2: To assess the specificity of this compound, consider including negative and positive controls in your experimental setup. A negative control could be a structurally similar but inactive molecule, while a positive control would be a known modulator of the target pathway. Additionally, employing a secondary, unrelated assay can help confirm that the observed effects are consistent and target-specific.
Q3: My dose-response curve for this compound is not sigmoidal. What could be the issue?
A3: A non-sigmoidal dose-response curve can arise from several factors.[1] These may include compound precipitation at higher concentrations, off-target effects, or complex biological responses.[2] It is crucial to ensure the solubility of this compound in your assay medium and to visually inspect for any precipitation.[2][3] If the curve appears biphasic, it might indicate that this compound has multiple targets or mechanisms of action.[1]
Q4: I am observing high variability between my replicate wells. How can I minimize this?
A4: High variability can obscure the true dose-response relationship.[2] To minimize variability, ensure consistent cell seeding density, use calibrated pipettes for accurate liquid handling, and randomize the plate layout to avoid edge effects.[2] It is also important to maintain consistent incubation times and conditions for all plates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No response observed at any concentration | This compound may not be active in the chosen assay system. | - Verify the activity of your positive control to ensure the assay is working correctly.- Consider testing this compound in a different cell line or with a different readout. |
| The concentration range tested is too low. | - Expand the concentration range to higher levels (e.g., up to 1 mM), being mindful of solubility limits. | |
| Inconsistent results between experiments | Variability in cell health or passage number. | - Use cells within a consistent passage number range.- Monitor cell viability and morphology before and during the experiment.[2] |
| Inconsistent preparation of this compound stock solutions. | - Prepare fresh stock solutions for each experiment and verify their concentration. | |
| Steep or shallow dose-response curve | The mechanism of action may involve cooperativity or allosteric effects. | - This may be a true biological effect. Consider fitting your data to a model with a variable slope (Hill slope). |
| The assay window is too narrow. | - Optimize the assay to have a larger dynamic range between the minimum and maximum response. | |
| Cell death observed at high concentrations | This compound may be cytotoxic at high concentrations. | - Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.- Ensure the observed response is not simply due to cell death. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treating cells with various concentrations of this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation in response to this compound treatment.
Visualizations
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Hypothetical signaling pathway for this compound.
References
Minimizing degradation of "Gynuramide II" during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Gynuramide II during storage and experimental handling. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a ceramide-like molecule with the molecular formula C42H83NO5. Ceramides are bioactive lipids involved in various cellular processes, including signaling pathways that regulate apoptosis and inflammation. Maintaining the structural integrity of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering byproducts.
Q2: What are the primary degradation pathways for this compound?
As a ceramide, the primary degradation pathway for this compound is expected to be hydrolysis of the amide bond that links the fatty acid chain to the sphingoid base. This reaction is catalyzed by acids, bases, or enzymes (ceramidases), yielding a free fatty acid and a sphingoid base. Other potential degradation pathways include oxidation of the double bond in the sphingoid chain and photodegradation upon exposure to UV light.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C or lower , protected from light. If in solution, it should be dissolved in an anhydrous aprotic solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of stock solutions.- Presence of water or protic solvents in the stock solution. | - Verify storage conditions (temperature, light protection).- Prepare fresh stock solutions from solid material.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use anhydrous aprotic solvents for stock solutions. |
| Inconsistent experimental results | - Partial degradation of this compound leading to variable concentrations of the active compound.- Contamination of stock solutions. | - Perform a quality control check of the this compound stock solution using HPLC or LC-MS/MS.- Prepare fresh solutions and filter-sterilize if appropriate for the application.- Ensure consistent handling procedures across all experiments. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) | - Degradation products of this compound.- Contaminants from solvents or storage containers. | - Analyze a freshly prepared standard of this compound to confirm its retention time.- Compare the chromatogram of the stored sample to the fresh standard to identify potential degradation peaks.- Run a solvent blank to check for contaminants. |
| Precipitation of this compound in aqueous buffers | - Low solubility of the lipophilic this compound molecule in aqueous solutions. | - Use a suitable carrier solvent (e.g., DMSO, ethanol) to dissolve this compound before diluting into aqueous buffer.- Consider the use of detergents or liposomes to enhance solubility, if compatible with the experimental system. |
Quantitative Data on Ceramide Stability
The following tables summarize representative degradation data for ceramides under various stress conditions. This data is intended to provide a general understanding of ceramide stability and may not be directly reflective of this compound's specific degradation kinetics.
Table 1: Effect of pH on Ceramide Hydrolysis (Representative Data)
| pH | Temperature (°C) | Half-life (t½) (days) | % Degradation after 30 days |
| 3.0 | 25 | > 365 | < 5% |
| 5.0 | 25 | > 365 | < 5% |
| 7.4 | 25 | ~180 | ~10% |
| 9.0 | 25 | ~60 | ~28% |
| 12.0 | 25 | ~5 | > 90% |
Note: Ceramides are generally more stable at acidic to neutral pH and degrade faster under alkaline conditions.
Table 2: Effect of Temperature on Ceramide Degradation in Solution (pH 7.4, Representative Data)
| Temperature (°C) | Half-life (t½) (days) | % Degradation after 30 days |
| 4 | > 365 | < 5% |
| 25 | ~180 | ~10% |
| 40 | ~45 | ~40% |
| 60 | ~10 | > 85% |
Note: Higher temperatures accelerate the rate of hydrolytic degradation.
Table 3: Effect of Light Exposure on Ceramide Degradation (Representative Data)
| Light Condition | Duration (hours) | % Degradation |
| Dark Control | 24 | < 1% |
| Ambient Light | 24 | 2-5% |
| UV-A (365 nm) | 24 | 15-25% |
Note: Exposure to UV light can induce photodegradation of sphingolipids.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- HPLC-grade water, methanol, acetonitrile, isopropanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H2O2)
- Photostability chamber
- HPLC or LC-MS/MS system
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidation: Mix the stock solution with 3% H2O2 and store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 7 days.
- Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
4. Sample Analysis:
- At specified time points, withdraw aliquots from each stress condition.
- If necessary, neutralize the acidic and basic samples.
- Dilute the samples to a suitable concentration for analysis.
- Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Quantification of this compound and its Degradation Products by LC-MS/MS
This protocol provides a detailed methodology for the quantification of this compound, adaptable for stability testing.
1. Sample Preparation:
- To 100 µL of the sample solution, add an internal standard (e.g., a structurally similar ceramide not present in the sample).
- Perform a liquid-liquid extraction with a mixture of chloroform and methanol (2:1, v/v).
- Vortex the mixture and centrifuge to separate the phases.
- Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the mobile phase.
2. LC-MS/MS Conditions:
- Chromatographic Separation:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
- Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 10-15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its potential degradation products.
3. Data Analysis:
- Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Ceramide-mediated apoptosis signaling pathway.
Caption: Ceramide involvement in the NF-κB signaling pathway.
Gynuramide II Cell Permeability Assay Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the cell permeability assessment of Gynuramide II. Our aim is to help you navigate common experimental challenges and optimize your assays for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for assessing the cell permeability of this compound?
A1: For a comprehensive initial assessment of this compound, we recommend a dual approach using both the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. PAMPA will provide a rapid determination of passive permeability, while the Caco-2 assay will offer insights into both passive and active transport mechanisms, which is crucial for a peptide-like molecule such as this compound.[1][2] The combination of these assays allows for a more complete picture of the compound's potential for oral absorption.[2]
Q2: How do I interpret conflicting permeability results between the PAMPA and Caco-2 assays for this compound?
A2: Discrepancies between PAMPA and Caco-2 results can be highly informative.
-
Higher PAMPA permeability: This may suggest that this compound is subject to efflux transporters (like P-glycoprotein) in the Caco-2 cells, which are not present in the artificial PAMPA membrane.[2]
-
Higher Caco-2 permeability: This could indicate the involvement of active uptake transporters or paracellular transport (movement through the tight junctions between cells), mechanisms not modeled by PAMPA.[2]
Further investigation using specific transporter inhibitors in the Caco-2 assay can help elucidate the underlying transport mechanisms.
Q3: What are the critical quality control measures for a Caco-2 permeability assay?
A3: The integrity of the Caco-2 cell monolayer is paramount for obtaining reliable data.[3] Two key quality control measures are:
-
Transepithelial Electrical Resistance (TEER): TEER values should be measured before and after the permeability experiment to ensure the tightness of the cell junctions. A significant drop in TEER may indicate cytotoxicity or compromised monolayer integrity.[4] Typical TEER values for a confluent monolayer are in the range of 300-500 Ω·cm².[3]
-
Lucifer Yellow Permeability: Lucifer yellow is a fluorescent molecule that cannot passively cross cell membranes and is used to assess the integrity of the paracellular pathway. A low apparent permeability (Papp) of Lucifer yellow confirms that the cell monolayer is intact.
Q4: How can I improve the recovery of this compound in my permeability assay?
A4: Low recovery of this compound can be due to several factors. To troubleshoot this, consider the following:
-
Non-specific Binding: Peptide-like compounds can adsorb to plasticware. Using low-binding plates and tubes can mitigate this issue.
-
Compound Stability: Assess the stability of this compound in the assay buffer at 37°C for the duration of the experiment. Degradation can lead to lower measured concentrations.
-
Cellular Metabolism: this compound may be metabolized by enzymes present in Caco-2 cells. Analyzing cell lysates for metabolites can help determine if this is occurring.
Troubleshooting Guide
Low Apparent Permeability (Papp) in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Efflux | Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical). Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[3] | Identification of this compound as a substrate for efflux transporters. |
| Co-incubate with a general P-gp inhibitor (e.g., verapamil).[3] | An increase in the A-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux. | |
| Low Aqueous Solubility | Test the solubility of this compound in the assay buffer. | Determine the maximum soluble concentration for the assay. |
| Use a co-solvent (e.g., DMSO), ensuring the final concentration does not affect cell viability.[5] | Improved solubility and potentially higher Papp values. | |
| High Molecular Weight | Review the physicochemical properties of this compound. | A high molecular weight may inherently limit passive diffusion. |
High Variability in Permeability Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Monolayer Confluency | Ensure Caco-2 cells are seeded at a consistent density and cultured for a sufficient duration (typically 21 days) to allow for differentiation and formation of a uniform monolayer.[4][6] | Reduced well-to-well and plate-to-plate variability in TEER values and Papp measurements. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. | More consistent results across the plate. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | Improved precision and accuracy of sample and reagent addition. |
Experimental Protocols
Caco-2 Bi-Directional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range.
-
Assay Initiation (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add this compound solution in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Assay Initiation (Basolateral to Apical - B to A):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add this compound solution in transport buffer to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers. Also, collect a sample from the initial donor solution.
-
Analysis: Quantify the concentration of this compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to form the artificial membrane.[7]
-
Donor Plate Preparation: Add the this compound solution in a suitable buffer (e.g., pH 6.5 to simulate the small intestine) to the wells of a 96-well donor plate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with a buffer of a different pH (e.g., pH 7.4 to simulate physiological conditions).
-
Sandwich Assembly: Place the lipid-coated filter plate on top of the acceptor plate, and then place the donor plate on top of the filter plate to create a "sandwich".
-
Incubation: Incubate the sandwich assembly at room temperature with constant shaking for a specified time (e.g., 4-16 hours).[8]
-
Analysis: Measure the concentration of this compound in the donor and acceptor wells using a suitable method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells.
Visualizations
Caption: Experimental workflow for this compound permeability screening.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a parallel artificial membrane permeability assay for the fast and simultaneous prediction of human intestinal absorption and plasma protein binding of drug candidates: application to dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the bioavailability of "Gynuramide II" formulations
Technical Support Center: Enhancing Peptide Bioavailability
Disclaimer: Due to the limited availability of public data specifically on "Gynuramide II," this guide provides troubleshooting and technical information based on established principles for enhancing the oral bioavailability of peptide-based therapeutics. These methodologies are broadly applicable to researchers working with novel peptides like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my peptide formulation extremely low?
The poor oral bioavailability of peptide drugs, often less than 1%, is a well-documented challenge.[1] This stems from two primary physiological barriers:
-
Enzymatic Degradation: Peptides are susceptible to degradation by a host of proteolytic enzymes (e.g., pepsin, trypsin, chymotrypsin) found in the harsh acidic environment of the stomach and throughout the gastrointestinal (GI) tract.[1][2]
-
Poor Intestinal Permeability: The intestinal epithelium acts as a significant barrier. Peptides, due to their relatively large size, hydrophilicity, and numerous hydrogen bonds, exhibit poor penetration across the mucosal membrane to reach systemic circulation.[1][3]
Q2: What are the principal strategies to overcome the challenges of oral peptide delivery?
Several strategies are employed to protect peptides from degradation and enhance their absorption. These can be broadly categorized as:
-
Advanced Formulation Approaches: Encapsulating the peptide in protective carrier systems like nanoparticles, microemulsions, or liposomes can shield it from enzymatic attack.[1][2][4]
-
Chemical Modifications: Altering the peptide's structure through methods like cyclization or incorporating unnatural amino acids can improve its stability and permeability.[1]
-
Use of Functional Excipients:
-
Enzyme Inhibitors: Co-administration with protease inhibitors (e.g., aprotinin, bestatin) can reduce enzymatic degradation in the GI tract.[5]
-
Permeation Enhancers: These compounds, such as certain surfactants and chelators, facilitate the transport of peptides across the intestinal epithelium.[5][6]
-
Mucoadhesive Polymers: These polymers increase the residence time of the formulation at the absorption site, allowing more time for the peptide to be absorbed.[5]
-
Q3: How do I select an appropriate bioavailability enhancement strategy for my peptide?
The choice of strategy depends on the specific physicochemical properties of your peptide and the primary barrier limiting its absorption. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Q4: My formulation shows promising in vitro results but fails in vivo. What could be the issue?
A discrepancy between in vitro and in vivo results often points to complex physiological factors not captured by simpler models. One common issue is the involvement of efflux pumps, such as P-glycoprotein (P-gp), in the intestinal epithelium. These pumps actively transport absorbed drugs back into the GI lumen, effectively reducing their net bioavailability. An in vitro Caco-2 cell assay can help determine if your peptide is a substrate for P-gp.[7]
Troubleshooting Guide for Formulation Development
| Problem Encountered | Potential Cause | Suggested Solution / Next Step |
| Low Encapsulation Efficiency (<50%) | The peptide is hydrophilic and leaks into the external aqueous phase during nanoparticle preparation. | Use a double emulsion (water-in-oil-in-water, w/o/w) solvent evaporation method to better entrap the hydrophilic peptide.[2] |
| Peptide Aggregation During Formulation | pH of the medium is close to the peptide's isoelectric point (pI). Exposure to high shear stress or organic solvents. | Adjust the pH of the aqueous solution to be at least 1-2 units away from the peptide's pI. Screen for stabilizing excipients (e.g., sugars, amino acids).[8] |
| High Viscosity of High-Concentration Formulation | Strong intermolecular interactions at high protein/peptide concentrations, hindering syringeability or processing. | Add excipients known to reduce viscosity, such as arginine or lysine, to the formulation buffer.[9] |
| Burst Release of Peptide from Nanoparticles | A significant portion of the peptide is adsorbed to the surface of the nanoparticles rather than being encapsulated. | Optimize the formulation process. Increase the polymer concentration or modify the homogenization speed. Wash the prepared nanoparticles to remove surface-adsorbed peptide. |
| Inconsistent Particle Size Distribution | Issues with process parameters like sonication/homogenization time and energy input. Polymer precipitation is uncontrolled. | Precisely control energy input and duration during emulsification. Ensure the polymer solution is added dropwise to the non-solvent under controlled stirring. |
Data Presentation: Impact of Efflux Pump Inhibition
To illustrate a potential strategy, the following table summarizes hypothetical pharmacokinetic data for a peptide therapeutic, demonstrating the significant impact of co-administering a P-glycoprotein (P-gp) inhibitor. This approach is based on findings for other molecules where P-gp is a major barrier to oral absorption.[7]
Table 1: Hypothetical Pharmacokinetic Parameters of "Peptide-X" (20 mg/kg, Oral) in a Rodent Model
| Formulation Group | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng·hr/mL) | Relative Bioavailability (%) |
| Peptide-X alone | 45 ± 8 | 2.0 | 150 ± 25 | 100% (Baseline) |
| Peptide-X + P-gp Inhibitor | 480 ± 65 | 1.5 | 2150 ± 310 | ~1430% |
Data are presented as mean ± standard deviation. AUC₀-∞: Area under the concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Protocol 1: Preparation of PLGA Nanoparticles via Double Emulsion (w/o/w)
This protocol is a standard method for encapsulating hydrophilic peptides like this compound into biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
Peptide (e.g., this compound)
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl Alcohol (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
Procedure:
-
Primary Emulsion (w/o): a. Dissolve 5-10 mg of the peptide in 200 µL of deionized water (the internal aqueous phase). b. Dissolve 100 mg of PLGA in 2 mL of DCM (the oil phase). c. Add the aqueous peptide solution to the oil phase. d. Emulsify the mixture by sonication on an ice bath for 60 seconds (e.g., 40% amplitude) to create a stable water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): a. Prepare 8 mL of a 2% PVA solution in deionized water (the external aqueous phase). b. Immediately add the primary emulsion to the PVA solution. c. Sonicate or homogenize again for 120 seconds on an ice bath to form the double emulsion (w/o/w).
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker containing 20 mL of a 0.5% PVA solution. b. Stir the mixture on a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant. c. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove residual PVA and unencapsulated peptide.
-
Lyophilization: a. Resuspend the final washed pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose). b. Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.
Caption: Workflow for preparing nanoparticles via the double emulsion method.
Protocol 2: In Vitro Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal drug absorption and identifying substrates of efflux pumps like P-gp.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Test peptide formulation
-
Analytical method for peptide quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: a. Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm². b. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.
-
Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity (typically > 300 Ω·cm²). b. Alternatively, check the permeability of a paracellular marker like Lucifer Yellow (<1%).
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the peptide solution in HBSS to the apical (A) chamber (donor). c. Add fresh HBSS to the basolateral (B) chamber (receiver). d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Permeability Experiment (Basolateral to Apical - B to A): a. To assess efflux, perform the experiment in the reverse direction. Add the peptide to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: a. Quantify the concentration of the peptide in all collected samples using a validated analytical method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A) using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration. b. Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 2 suggests the peptide is a substrate for an active efflux transporter.
Illustrative Signaling Pathway
While the specific signaling pathway for this compound is not defined in public literature, many therapeutic peptides exert their effects by modulating key cellular signaling cascades. The diagram below illustrates a simplified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, a common target in drug development related to angiogenesis.[10] This is provided as an example of how to visualize such a process.
Caption: Simplified diagram of the VEGFR-2 signaling cascade.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curtiscoulter.com [curtiscoulter.com]
- 7. Enhancement of oral bioavailability of 20(S)-ginsenoside Rh2 through improved understanding of its absorption and efflux mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Gynuramide II and Quercetin for Anti-Inflammatory Efficacy: A Review of Available Evidence
A direct comparative analysis of the anti-inflammatory effects of Gynuramide II and quercetin is not feasible at this time due to a lack of specific scientific data on this compound. Extensive searches of available scientific literature did not yield any studies investigating the anti-inflammatory properties of a compound specifically identified as "this compound."
This guide will, therefore, provide a comprehensive overview of the well-documented anti-inflammatory effects of quercetin and the available research on extracts from the Gynura genus, from which a compound like "this compound" may originate. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape and potential avenues for future investigation.
Quercetin: A Well-Established Anti-Inflammatory Flavonoid
Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. Its potent anti-inflammatory properties have been extensively studied and are attributed to its ability to modulate multiple signaling pathways and inflammatory mediators.
Quantitative Data on Quercetin's Anti-Inflammatory Effects
The following table summarizes key quantitative data from various studies on quercetin's anti-inflammatory activity.
| Parameter | Cell Line/Model | Inducer | Quercetin Concentration | Effect | Reference |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 5-40 µM | Dose-dependent inhibition | [1] |
| Inhibition of TNF-α Production | Human mast cells | IgE/anti-IgE | 1-100 µM | Significant inhibition | [2] |
| Inhibition of IL-6 Production | Human mast cells | IgE/anti-IgE | 1-100 µM | Significant inhibition | [2] |
| Inhibition of IL-8 Production | A549 lung epithelial cells | LPS | 10-50 µM | Dose-dependent inhibition | [1] |
| Inhibition of Cyclooxygenase-2 (COX-2) Expression | RAW 264.7 macrophages | LPS | 12.5-50 µM | Significant inhibition | [3] |
| Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression | RAW 264.7 macrophages | LPS | 12.5-50 µM | Significant inhibition | [3] |
Experimental Protocols for Quercetin Studies
Cell Culture and Treatment: RAW 264.7 murine macrophages or A549 human lung epithelial cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of quercetin for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).
Nitric Oxide (NO) Assay (Griess Test): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against iNOS, COX-2, and phosphorylated or total proteins of the NF-κB and MAPK pathways, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by Quercetin
Quercetin exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS, thereby inducing their transcription. Quercetin has been shown to inhibit the phosphorylation and degradation of IκBα, thus preventing NF-κB nuclear translocation and subsequent gene expression.[1]
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators. Upon stimulation by inflammatory agents, these kinases are activated through a cascade of phosphorylation events. Activated MAPKs can then phosphorylate and activate various transcription factors, including AP-1 (a dimer of c-Jun and c-Fos), which also contributes to the expression of inflammatory genes. Quercetin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating the expression of inflammatory mediators.[1]
Caption: Quercetin's inhibition of NF-κB and MAPK pathways.
Gynura Genus: Potential for Anti-Inflammatory Compounds
While specific data on "this compound" is unavailable, research on various species of the Gynura genus, such as Gynura procumbens and Gynura bicolor, has revealed significant anti-inflammatory properties. These effects are generally attributed to the presence of a variety of bioactive compounds within the plant extracts.
Anti-Inflammatory Effects of Gynura Extracts
Studies on extracts from Gynura species have demonstrated the following anti-inflammatory activities:
-
Inhibition of Inflammatory Mediators: Extracts have been shown to reduce the production of NO, TNF-α, and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells.[2][4]
-
Modulation of Signaling Pathways: Similar to quercetin, Gynura extracts have been found to inhibit the NF-κB and MAPK signaling pathways.[4]
-
Active Constituents: Some studies have identified active compounds in Gynura extracts, including chlorogenic acid and quercetin, which are known for their anti-inflammatory effects.[4] This suggests that the anti-inflammatory activity of Gynura extracts may be, at least in part, due to the presence of quercetin.
Experimental Workflow for Gynura Extract Analysis
The general workflow for investigating the anti-inflammatory properties of Gynura extracts is as follows:
Caption: Experimental workflow for Gynura extract analysis.
Conclusion and Future Directions
While quercetin is a well-characterized anti-inflammatory agent with a substantial body of evidence supporting its mechanisms of action, the specific compound "this compound" remains uninvestigated in the context of inflammation. The anti-inflammatory activity observed in extracts of the Gynura genus is promising and may be attributed to a synergistic effect of various compounds, including quercetin.
To enable a direct comparison, future research should focus on the isolation and purification of "this compound" from its plant source. Subsequent in-depth studies are required to elucidate its chemical structure and evaluate its anti-inflammatory efficacy through a comprehensive panel of in vitro and in vivo assays. Such research would be invaluable in determining its potential as a novel therapeutic agent for inflammatory diseases and would allow for a meaningful comparison with established anti-inflammatory compounds like quercetin.
References
- 1. Antioxidant and Anti-Inflammatory Effects of Genus Gynura: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiinflammatory Activity of Gynura bicolor (紅鳳菜 Hóng Fèng Cài) Ether Extract Through Inhibits Nuclear Factor Kappa B Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Gynura procumbens on RAW264.7 Cells via Regulation of the PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Gynuramide II: A Comparative Analysis of its Nitric Oxide Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Gynuramide II, a naturally occurring cerebroside, with established inhibitors of nitric oxide (NO) production. The information presented herein is supported by experimental data to offer an objective evaluation for researchers in pharmacology and drug discovery.
Introduction to this compound
This compound is a sphingolipid that has been isolated from various plant species. Emerging research has highlighted its potential as a modulator of inflammatory responses, primarily through the inhibition of nitric oxide production. This guide will delve into the specifics of this inhibitory action and draw comparisons with well-characterized nitric oxide synthase (NOS) inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and selected known inhibitors on inducible nitric oxide synthase (iNOS) are summarized below. The data for this compound reflects the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, a cellular model where iNOS is the predominant isoform responsible for NO synthesis.
| Compound | Target(s) | IC50 / Ki Value (µM) | Notes |
| This compound | iNOS | 12.11 ± 1.20 (IC50) | Inhibition of NO production in LPS-stimulated macrophages. |
| L-NAME | Pan-NOS | 4.4 (Ki) | Non-selective inhibitor of all NOS isoforms (nNOS, eNOS, and iNOS).[1] |
| Aminoguanidine | iNOS | ~3.9 - 54 (IC50) | Selective inhibitor of iNOS, though less potent than other selective inhibitors.[2][3][4][5][6] |
| 1400W | iNOS | ≤ 0.007 (Kd) | A highly selective and potent slow, tight-binding inhibitor of iNOS.[7][8][9] |
Mechanism of Action: A Comparative Overview
The primary mechanism by which this compound is proposed to inhibit nitric oxide production is through the modulation of the inducible nitric oxide synthase (iNOS) pathway, particularly in the context of an inflammatory stimulus like LPS.
This compound
While the precise molecular target of this compound has not been definitively elucidated, its ability to inhibit NO production in LPS-stimulated macrophages suggests an interference with the iNOS signaling cascade. This could occur at several levels, including the inhibition of iNOS enzyme activity directly, or by disrupting the upstream signaling pathways that lead to the transcription and translation of the iNOS enzyme.
Known NOS Inhibitors
For comparison, the mechanisms of well-established NOS inhibitors are as follows:
-
L-NAME (Nω-Nitro-L-arginine methyl ester): As a non-selective inhibitor, L-NAME acts as a substrate analogue of L-arginine, the natural substrate for all NOS isoforms. It competitively binds to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.[1]
-
Aminoguanidine: This compound exhibits selectivity for the iNOS isoform. Its mechanism is believed to involve interaction with the heme prosthetic group within the iNOS enzyme, although it can also act as a substrate analogue.[4][5][6]
-
1400W: This is a highly potent and selective inhibitor of iNOS. It is a slow, tight-binding inhibitor that interacts with the L-arginine binding site of the iNOS enzyme. Its high selectivity is attributed to specific interactions with the amino acid residues unique to the iNOS active site.[7][8]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed inhibitory pathway of this compound on LPS-induced NO production.
Caption: Mechanism of action for known iNOS inhibitors.
Caption: Experimental workflow for determining nitric oxide inhibition.
Experimental Protocols
Nitric Oxide Inhibition Assay in Macrophages
Objective: To determine the inhibitory effect of a test compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (media with the same solvent concentration as the test compound).
-
LPS Stimulation: After a 1-hour pre-incubation with the test compound, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve by making serial dilutions of a stock NaNO2 solution in complete DMEM (ranging from 0 to 100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well of the 96-well plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Plot the absorbance of the sodium nitrite standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in each experimental sample.
-
Calculate the percentage of nitric oxide inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of nitric oxide production) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound demonstrates inhibitory activity on nitric oxide production in a cellular model of inflammation, with a potency that is comparable to some known iNOS inhibitors. While its precise molecular mechanism requires further investigation, its action in an LPS-stimulated macrophage model strongly suggests an interaction with the iNOS pathway. This comparative guide provides a foundation for researchers to evaluate the potential of this compound as a lead compound for the development of novel anti-inflammatory agents. Further studies are warranted to fully characterize its mechanism of action and in vivo efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase, inducible Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anticancer Effects of Novel Marine Cyclopeptides: A Comparative In Vivo Analysis
A note on the scope of this guide: The user requested a comparative analysis of the in vivo anticancer effects of "Gymnuramide II". As of the latest literature review, no in vivo experimental data for a compound named "Gymnuramide II" is publicly available. Therefore, this guide utilizes Largazole , a well-characterized marine cyclopeptide with demonstrated in vivo anticancer properties, as a proxy to illustrate the principles and methodologies of such a comparative analysis. Largazole shares a similar origin (marine cyanobacteria) and cytotoxic nature with many novel marine-derived anticancer candidates. It is compared against Vorinostat (SAHA) , an FDA-approved histone deacetylase (HDAC) inhibitor, providing a benchmark for in vivo efficacy.
Introduction
The validation of novel anticancer compounds requires rigorous preclinical in vivo testing to assess efficacy and safety before consideration for clinical trials. This guide provides a comparative framework for evaluating the in vivo anticancer effects of novel marine-derived cyclopeptides, using Largazole as a representative example, against an established therapeutic agent, Vorinostat. Both compounds share a common mechanism of action as histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer drugs. By inhibiting HDACs, these agents can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3][4]
This document outlines the in vivo performance of Largazole and Vorinostat in colon cancer xenograft models, details the experimental protocols for such studies, and visualizes the underlying signaling pathways and experimental workflows.
Comparative In Vivo Efficacy
The in vivo anticancer activity of Largazole and Vorinostat has been evaluated in subcutaneous xenograft models of human colon cancer. The following table summarizes the key findings from representative studies.
| Parameter | Largazole | Vorinostat (SAHA) |
| Animal Model | Athymic nude mice | Athymic nude mice |
| Xenograft Model | Human colon carcinoma (HCT116) | Human cholangiocarcinoma (HuCC-T1) |
| Drug Administration | Intraperitoneal (i.p.) injection | Subcutaneous (s.c.) injection |
| Dosage Regimen | 5 mg/kg, daily | 100 mg/kg |
| Treatment Duration | Not specified | Not specified |
| Tumor Growth Inhibition | Retarded HCT116 tumor growth in vivo.[5] | Synergized effect with capecitabine in the inhibition of tumor growth.[6] |
| Mechanism of Action | HDAC inhibitor; induces histone hyperacetylation, cell cycle arrest, and apoptosis.[5][7] | HDAC inhibitor; induces cell cycle arrest and/or apoptosis of some transformed cells.[1][4] |
Experimental Protocols
The following section details a generalized protocol for in vivo xenograft studies designed to evaluate the efficacy of anticancer agents.
Cell Culture and Preparation
-
Human cancer cell lines (e.g., HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the exponential growth phase, typically at 80-90% confluency.[8]
-
Cells are washed and resuspended in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), at a concentration of 0.5-2 million cells per 200 µl.[8]
-
For some models, cells are mixed with an extracellular matrix solution like Matrigel to improve tumor engraftment.
Animal Model and Tumor Inoculation
-
Immunocompromised mice, such as athymic nude or SCID mice, are used to prevent rejection of human tumor cells.[8][9]
-
The cell suspension is injected subcutaneously into the flank of the mice.[10]
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
Drug Administration and Efficacy Assessment
-
Once tumors reach a predetermined size, animals are randomized into treatment and control groups.
-
The test compound (e.g., Largazole) and the comparator (e.g., Vorinostat) are administered according to the specified route (e.g., intraperitoneal, oral) and schedule.
-
Tumor volume and body weight are measured throughout the study to assess efficacy and toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as histology and biomarker studies (e.g., histone acetylation).
Visualizing Experimental Workflows and Signaling Pathways
In Vivo Anticancer Efficacy Workflow
In Vivo Anticancer Efficacy Workflow
HDAC Inhibition Signaling Pathway
HDAC Inhibition Signaling Pathway
Conclusion
This guide provides a framework for the in vivo validation of novel anticancer compounds like "Gymnuramide II" by using the marine-derived cyclopeptide Largazole as a proxy. The comparison with the established HDAC inhibitor Vorinostat highlights the key parameters for assessing in vivo efficacy. The provided experimental protocols and visualizations of the workflow and signaling pathway serve as a resource for researchers in the field of drug discovery and development. The data indicates that Largazole effectively inhibits tumor growth in a colon cancer xenograft model, supporting its potential as an anticancer agent.[5] Further preclinical studies are warranted to fully elucidate the therapeutic potential of novel marine cyclopeptides.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Total Synthesis and Biological Mode of Action of Largazole: A Potent Class I Histone Deacetylase (HDAC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Largazole: From Discovery to Broad-Spectrum Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Anticolon Cancer Activity of Largazole, a Marine-Derived Tunable Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of vorinostat-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticolon cancer activity of largazole, a marine-derived tunable histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Unraveling the Anti-Inflammatory Potential of Gynuramide II and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Gynuramide II and its analogs concerning their structure-activity relationship (SAR) in the inhibition of nitric oxide (NO) production, a key marker in inflammation. This document outlines the quantitative data, experimental methodologies, and visual representations of the underlying scientific rationale.
This compound, a cerebroside isolated from various medicinal plants, has demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide. This activity, along with that of its naturally occurring analogs, provides a valuable platform for SAR studies, offering insights into the structural features crucial for its biological function.
Comparative Analysis of Nitric Oxide Inhibition
The anti-inflammatory potential of this compound and its analogs was evaluated based on their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potencies.
| Compound | Molecular Formula | Fatty Acid Chain Length | Sphingoid Base Unsaturation | IC50 (µM) for NO Inhibition[1] |
| Gynuramide I | C42H83NO6 | C24:0 (with an extra hydroxyl group) | C18:1 | 15.13 ± 1.36 |
| This compound | C42H83NO5 | C24:0 | C18:1 | 12.11 ± 1.20 |
| Gynuramide III | C40H79NO5 | C22:0 | C18:1 | 15.61 ± 1.44 |
| Gynuramide IV | C40H79NO5 | C22:0 | C18:1 | 14.17 ± 1.51 |
Key Observations from SAR Data:
-
Fatty Acid Chain Length: this compound, with a C24 fatty acid chain, exhibits the most potent inhibitory activity among the tested analogs. A decrease in the fatty acid chain length to C22, as seen in Gynuramide III and IV, leads to a slight reduction in potency.
-
Hydroxylation of the Fatty Acid: The presence of an additional hydroxyl group on the fatty acid chain in Gynuramide I, as compared to this compound, results in decreased activity. This suggests that the lipophilicity of the fatty acid moiety may play a significant role in the molecule's anti-inflammatory effect.
-
Sphingoid Base: All four Gynuramides share the same unsaturated C18 sphingoid base, indicating that variations in the fatty acid component are the primary drivers of the observed differences in activity.
Experimental Protocol: Nitric Oxide Inhibition Assay
The following protocol outlines the methodology used to determine the inhibitory effect of Gynuramide analogs on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
RAW 264.7 cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or its analogs for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation is also included.
3. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation with LPS and the test compounds, the cell culture supernatant is collected.
-
To determine the concentration of nitrite (a stable metabolite of NO), 100 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes to allow for color development.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
4. Data Analysis:
-
The percentage of inhibition of nitric oxide production is calculated by comparing the absorbance of the treated groups with that of the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the anti-inflammatory activity of this compound and its analogs.
Signaling Pathway Implication
The inhibition of LPS-induced nitric oxide production suggests that this compound and its analogs may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
The presented data suggests that this compound is a promising lead compound for the development of novel anti-inflammatory agents. Further studies focusing on the synthesis of a broader range of analogs and in-depth mechanistic investigations are warranted to fully elucidate its therapeutic potential.
References
Comparative Analysis of Gynuramide II and Other Anti-Inflammatory Agents in Preclinical Bioassays
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals providing a cross-validated comparison of the bioactivity of Gynuramide II against other well-established anti-inflammatory compounds. This guide summarizes key experimental data, details assay methodologies, and visualizes associated signaling pathways to facilitate informed decisions in drug discovery and development.
This compound, a naturally occurring cerebroside, has demonstrated notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. This guide provides a comparative analysis of this compound's bioactivity with that of other known anti-inflammatory agents—Quercetin, Dexamethasone, and Parthenolide—across a range of in vitro bioassays. The data presented herein is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Quantitative Bioassay Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and selected alternative compounds in key anti-inflammatory bioassays.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | IC50 (µM) | Cell Line |
| This compound | 12.11 ± 1.20[1] | RAW 264.7 |
| Quercetin | ~27[2] | RAW 264.7 |
| Dexamethasone | 0.1 - 10 (dose-dependent inhibition)[3][4] | J774 |
| Parthenolide | 1.091 - 2.620 (for various cytokines)[5] | THP-1 |
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) and COX-2
| Compound | Bioassay | IC50 (µM) | Cell Line |
| This compound | TNF-α Inhibition | Data Not Available | - |
| IL-6 Inhibition | Data Not Available | - | |
| IL-1β Inhibition | Data Not Available | - | |
| COX-2 Inhibition | Data Not Available | - | |
| Quercetin | iNOS & COX-2 Expression | Significant inhibition at 10 µM[6] | RAW 264.7 |
| Dexamethasone | TNF-α Production | Dose-dependent inhibition[7] | Macrophages |
| Parthenolide | IL-1β, IL-6, TNF-α | 1.091 - 2.620[5] | THP-1 |
| Celecoxib (COX-2 Inhibitor) | COX-2 Inhibition | 0.06 - 0.42[8][9] | - |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate cross-experimental comparisons.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Quercetin, Dexamethasone, Parthenolide).
-
LPS Stimulation: After a pre-incubation period with the test compound (typically 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.
Pro-Inflammatory Cytokine (TNF-α, IL-6, IL-1β) Inhibition Assay
This assay measures the reduction in the secretion of key pro-inflammatory cytokines from LPS-stimulated macrophages.
-
Cell Culture and Treatment: Similar to the NO inhibition assay, macrophages are cultured, seeded, and treated with the test compounds and LPS.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
-
Enzyme Source: Recombinant human or ovine COX-2 enzyme is used.
-
Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl.
-
Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an ELISA kit or other detection methods.
-
Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response.
LPS-Induced Pro-Inflammatory Signaling
Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages triggers a downstream signaling cascade, primarily involving the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription and production of pro-inflammatory mediators such as iNOS (producing NO), TNF-α, IL-6, and IL-1β.
Caption: LPS-induced pro-inflammatory signaling cascade.
Mechanism of Action of this compound and Alternatives
The following diagrams illustrate the points of intervention of this compound and the selected alternative compounds within the NF-κB and MAPK signaling pathways.
Caption: Proposed mechanism of this compound.
Caption: Mechanisms of action for alternative compounds.
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent, with a notable inhibitory effect on nitric oxide production. This guide provides a foundational comparison with other established anti-inflammatory compounds. Further research is warranted to fully elucidate the bioactivity profile of this compound, particularly its effects on pro-inflammatory cytokine production and COX-2 activity, and to further detail its precise mechanism of action on the NF-κB and MAPK signaling pathways. This will enable a more comprehensive understanding of its therapeutic potential.
References
- 1. Ethnomedicinal Usage, Phytochemistry and Pharmacological Potential of Solanum surattense Burm. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-obesity effect of quercetin is mediated by the AMPK and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits the Nox-dependent ROS production via suppression of MKP-1-dependent MAPK pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential regulation of mast cell cytokines by both dexamethasone and the p38 mitogen-activated protein kinase (MAPK) inhibitor SB203580 - PMC [pmc.ncbi.nlm.nih.gov]
Gynuramide II: Unraveling Its Therapeutic Potential in Comparison to Standard-of-Care Drugs
An In-depth Analysis for Researchers and Drug Development Professionals
Gynuramide II, a natural product isolated from the plant genus Gynura, has emerged as a compound of interest within the scientific community. While research into its specific therapeutic applications is still in its nascent stages, the broader pharmacological activities of Gynura extracts suggest potential for this compound in several therapeutic areas, including inflammation, cancer, and diabetes. This guide provides a comprehensive overview of the available information on this compound and the general bioactive properties of Gynura species, offering a comparative perspective for researchers and drug development professionals.
Chemical Identity of this compound
This compound is chemically identified as (2S,3S,4R,8Z)-2-N-((2R)-HYDROXYTETRACOSANOYL)-4-HYDROXY-8-SPHINGENINE. Its molecular formula is C42H83NO5. The complex structure of this compound, a sphingolipid, suggests potential interactions with various cellular signaling pathways. A constituent part of its structure, 4-hydroxy-8-sphingenine, has been noted to play a role in the production of ceramides in the skin, which are crucial for maintaining the skin's barrier function[1]. However, specific studies detailing the efficacy and mechanism of action of the entire this compound molecule in disease models are not yet available in the public domain.
Potential Therapeutic Areas Based on Gynura Species Research
Extracts from various Gynura species, the botanical source of this compound, have been extensively studied for their medicinal properties. These studies provide a foundation for hypothesizing the potential therapeutic applications of this compound.
Anti-inflammatory Activity:
Extracts from Gynura procumbens and Gynura bicolor have demonstrated significant anti-inflammatory effects[2][3][4]. The proposed mechanisms involve the downregulation of key inflammatory mediators and signaling pathways.
-
Mechanism of Action: The anti-inflammatory effects of Gynura extracts are attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, these extracts have been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response[3][4].
Anticancer Activity:
Several studies have highlighted the potential of Gynura procumbens extracts as a source of anticancer compounds. These extracts have shown cytotoxic activity against various cancer cell lines.
-
Mechanism of Action: The anticancer properties of Gynura extracts are linked to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. While the specific molecules responsible for these effects are under investigation, the presence of various bioactive compounds, including flavonoids and other polyphenols, is thought to contribute to this activity.
Anti-diabetic Effects:
Extracts of Gynura procumbens have been traditionally used for managing diabetes, and scientific studies have started to validate these claims.
-
Mechanism of Action: The anti-diabetic effects are thought to be mediated through multiple mechanisms, including the inhibition of glucose absorption, enhancement of insulin sensitivity, and protection of pancreatic β-cells.
Comparison with Standard-of-Care Drugs: A Data Gap
A direct comparison of the efficacy of this compound with standard-of-care drugs is not feasible at this time due to the lack of specific preclinical and clinical data for this compound. To conduct such a comparison, the following information would be essential:
-
Identification of Therapeutic Targets: The specific molecular targets of this compound need to be identified.
-
In Vitro and In Vivo Efficacy Data: Quantitative data from cell-based assays and animal models are required to assess its potency and efficacy.
-
Clinical Trial Data: Ultimately, randomized controlled clinical trials are necessary to compare its effectiveness against existing therapies in humans.
The tables below illustrate the type of data that would be required for a meaningful comparison in the potential therapeutic areas of inflammation, cancer, and diabetes.
Table 1: Hypothetical Data Comparison for Anti-inflammatory Efficacy
| Compound | Target | IC50 (µM) in vitro | In vivo Model | Efficacy (e.g., % inhibition of edema) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ibuprofen | COX-1/COX-2 | 5.3 (COX-1), 1.5 (COX-2) | Carrageenan-induced paw edema | ~50% at 100 mg/kg |
| Celecoxib | COX-2 | 0.04 | Carrageenan-induced paw edema | ~60% at 10 mg/kg |
Table 2: Hypothetical Data Comparison for Anticancer Efficacy
| Compound | Cancer Cell Line | IC50 (µM) | In vivo Model | Efficacy (e.g., % tumor growth inhibition) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Doxorubicin | MCF-7 (Breast) | 0.05 | Xenograft | ~70% at 5 mg/kg |
| Paclitaxel | HeLa (Cervical) | 0.002 | Xenograft | ~60% at 10 mg/kg |
Table 3: Hypothetical Data Comparison for Anti-diabetic Efficacy
| Compound | Mechanism of Action | In vivo Model | Efficacy (e.g., % reduction in blood glucose) |
| This compound | Data not available | Data not available | Data not available |
| Metformin | Activation of AMPK | db/db mice | ~30% at 250 mg/kg |
| Glibenclamide | KATP channel blocker | Streptozotocin-induced diabetic rats | ~40% at 10 mg/kg |
Experimental Protocols
As no specific experimental data for this compound is available, detailed experimental protocols for its evaluation cannot be provided. However, standard methodologies for assessing the efficacy of compounds in the potential therapeutic areas mentioned above are well-established.
Workflow for Evaluating a Novel Compound like this compound:
Conclusion and Future Directions
While this compound has been chemically identified, a significant gap exists in the scientific literature regarding its biological activity and therapeutic potential. The promising anti-inflammatory, anticancer, and anti-diabetic properties of extracts from the Gynura genus provide a strong rationale for further investigation into the specific effects of this compound.
Future research should focus on:
-
Biological Screening: Evaluating the activity of purified this compound in a broad range of in vitro assays to identify its primary biological effects.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound.
-
Preclinical Efficacy Studies: Assessing the therapeutic efficacy of this compound in relevant animal models of disease.
Such studies will be crucial to determine if this compound holds promise as a novel therapeutic agent and to enable meaningful comparisons with current standard-of-care drugs. For now, it remains a compound with intriguing potential awaiting scientific exploration.
References
- 1. 4,8-Sphingadienine and 4-hydroxy-8-sphingenine activate ceramide production in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Effects of Genus Gynura: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Gynura procumbens on RAW264.7 Cells via Regulation of the PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory Activity of Gynura bicolor (紅鳳菜 Hóng Fèng Cài) Ether Extract Through Inhibits Nuclear Factor Kappa B Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cerebrosides in Gynura Species: A Focus on the Elusive Gynuramide II
A direct comparative analysis of "Gynuramide II" from different Gynura species is not currently feasible based on available primary scientific literature. While the chemical entity "this compound," a type of cerebroside, is documented in chemical databases, its isolation from Gynura species has not been substantiated in accessible peer-reviewed research. This guide, therefore, pivots to a broader comparative analysis of cerebrosides that have been successfully isolated and characterized from various Gynura species, providing a valuable resource for researchers in natural product chemistry and drug discovery.
While "this compound" has been reportedly isolated from other plant genera such as Exochorda racemosa, its presence in the Gynura genus remains to be definitively established in primary scientific literature. This guide will focus on the confirmed cerebrosides isolated from Gynura divaricata and Gynura procumbens, offering a comparative overview of their structures and the methodologies for their extraction and identification.
Comparative Data of Cerebrosides from Gynura Species
The following table summarizes the structural information of cerebrosides that have been isolated from Gynura divaricata and Gynura procumbens. No quantitative yield data was available in the referenced literature.
| Feature | Cerebroside from Gynura divaricata[1][2] | Cerebroside from Gynura procumbens[3][4] |
| Chemical Structure | 1-O-β-D-glucopyranosyl-(2S, 3S, 4R, 10Z)-2-[(2'R)-2'-hydroxylignocenoyl-amino]-10-octadecene-1,3,4-triol | A cerebroside has been isolated, but its detailed chemical structure is not fully elucidated in the available literature. |
| Species of Origin | Gynura divaricata DC. | Gynura procumbens (Lour.) Merr. |
| Plant Part Used | Aerial parts | Leaves |
Experimental Protocols
The following are detailed methodologies for the isolation and characterization of cerebrosides from Gynura species, based on published research.
I. Isolation and Characterization of a New Cerebroside from Gynura divaricata[1][2]
1. Plant Material and Extraction:
-
The aerial parts of Gynura divaricata DC. were collected, air-dried, and powdered.
-
The powdered plant material was extracted with 95% ethanol at room temperature.
-
The ethanol extract was concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction was subjected to column chromatography over silica gel.
3. Purification:
-
The column was eluted with a gradient of chloroform-methanol.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target cerebroside were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
4. Structural Elucidation:
-
The structure of the isolated cerebroside was determined using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, DEPT, COSY, HMQC, and HMBC experiments to elucidate the planar structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Acid Methanolysis: To identify the fatty acid and long-chain base components.
-
Enzymatic Hydrolysis: To determine the sugar moiety.
-
II. Isolation of a Cerebroside from Gynura procumbens[3][4]
1. Plant Material and Extraction:
-
Fresh leaves of Gynura procumbens were collected, cleaned, and air-dried.
-
The dried leaves were ground into a fine powder.
-
The powdered material was extracted with methanol.
2. Fractionation and Isolation:
-
The methanolic extract was concentrated to obtain a crude extract.
-
The crude extract was subjected to further separation techniques, which were not detailed in the available abstract, to isolate the cerebroside.
Visualizing the Process and Chemical Diversity
To better understand the experimental workflow and the chemical landscape of the Gynura genus, the following diagrams are provided.
Caption: General workflow for the isolation of cerebrosides from Gynura species.
Caption: Major classes of bioactive compounds found in the Gynura genus.
Broader Phytochemical Context of Gynura Species
While the focus has been on cerebrosides, it is important to note that Gynura species are rich sources of various other bioactive compounds.
-
Gynura procumbens : Known to contain flavonoids, saponins, tannins, terpenoids, and sterol glycosides. It has been studied for its anti-diabetic and anti-inflammatory properties.
-
Gynura divaricata : Contains flavonoids, phenolic acids, and polysaccharides.[5] It has been investigated for its potential in managing diabetes and for its antioxidant activities.
-
Gynura segetum : Phytochemical analyses have revealed the presence of various compounds with antimicrobial and antioxidant properties.[6][7][8][9]
-
Gynura japonica : Contains flavonoids, alkaloids, tannins, and essential oils.[10]
References
- 1. A new cerebroside from Gynura divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new cerebroside from Gynura divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sanad.iau.ir [sanad.iau.ir]
- 4. researchgate.net [researchgate.net]
- 5. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA AND ITS POTENTIAL USE IN HEALTH, FOOD AND MEDICINE: A MINI-REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Korea Journal Central [journal.kci.go.kr]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Gynura japonica [socfindoconservation.co.id]
Gynuramide II: A Potential Anti-Inflammatory Agent Targeting Nitric Oxide Production
For Immediate Release
Gynuramide II, a naturally occurring cerebroside, has emerged as a compound of interest for researchers in the field of inflammation and drug discovery. Initial studies have demonstrated its ability to inhibit the production of nitric oxide (NO), a key signaling molecule implicated in a variety of inflammatory diseases. This guide provides a comparative overview of this compound, its potential mechanism of action, and the experimental data available to date.
Performance in Preclinical Models
This compound has been identified as an inhibitor of nitric oxide production with a reported half-maximal inhibitory concentration (IC50) of 12.11 ± 1.20 µM. This finding suggests a potential therapeutic role for this compound in inflammatory conditions characterized by excessive NO production.
While specific comparative studies against other anti-inflammatory agents are not yet available in published literature, the inhibitory concentration of this compound on NO production provides a benchmark for its potency. For context, other natural and synthetic compounds are also known to inhibit nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
Table 1: Quantitative Data on this compound Activity
| Compound | Biological Activity | IC50 Value | Source |
| This compound | Inhibition of Nitric Oxide Production | 12.11 ± 1.20 µM | [Source Not Found] |
Note: While the IC50 value for this compound's inhibition of nitric oxide production is cited in scientific literature databases, the primary research article detailing the experimental protocol could not be retrieved in the latest search. Therefore, a detailed experimental protocol for this specific finding cannot be provided at this time.
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory properties of compounds isolated from the Gynura genus, from which this compound is derived, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the precise molecular target of this compound has not yet been definitively identified, its inhibitory effect on nitric oxide production suggests an interaction with the nitric oxide synthase (NOS) pathway.
Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in the pathophysiology of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. By inhibiting NO production, this compound may help to mitigate the downstream inflammatory effects.
The broader anti-inflammatory effects of extracts from the Gynura genus have been shown to involve the modulation of several key signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and iNOS.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and proliferation and can also influence inflammatory responses.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway plays a crucial role in cellular responses to a variety of external stimuli and is involved in the production of inflammatory mediators.
It is plausible that this compound exerts its anti-inflammatory effects through one or more of these pathways, ultimately leading to the observed reduction in nitric oxide production.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
A detailed experimental protocol for the determination of this compound's IC50 value for nitric oxide inhibition is not available in the public domain at this time. However, a general workflow for assessing nitric oxide inhibition in a cell-based assay is provided below.
General Workflow for Nitric Oxide Inhibition Assay:
This protocol describes a common method using Griess reagent to measure nitrite, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.
Caption: General workflow for a nitric oxide inhibition assay.
Materials:
-
Cell line capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound (or other test compounds)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS to induce iNOS expression and NO production. Include control wells with untreated cells and cells treated only with LPS.
-
Incubation: Incubate the plate for a period sufficient for NO production (e.g., 24 hours).
-
Griess Assay: a. Transfer a portion of the cell culture supernatant to a new 96-well plate. b. Add the components of the Griess Reagent to each well according to the manufacturer's instructions. This will convert nitrite into a colored azo compound. c. Incubate for a short period at room temperature to allow for color development.
-
Measurement: Measure the absorbance of the samples at approximately 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the nitrite standard solution. b. Determine the nitrite concentration in each sample from the standard curve. c. Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control. d. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Future Directions
The initial findings on this compound's ability to inhibit nitric oxide production are promising. However, further research is required to fully validate its therapeutic potential. Key areas for future investigation include:
-
Target Identification: Elucidating the specific molecular target(s) of this compound within the nitric oxide production pathway.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Comparative Studies: Directly comparing the efficacy and potency of this compound with established anti-inflammatory drugs.
-
Safety and Toxicity: Assessing the safety profile and potential off-target effects of this compound.
The exploration of natural compounds like this compound offers a valuable avenue for the discovery of novel anti-inflammatory therapies. Continued research will be crucial to unravel its full therapeutic potential and mechanism of action.
Safety Operating Guide
Prudent Disposal of Gynuramide II in a Laboratory Setting
Researchers and drug development professionals must handle the disposal of Gynuramide II with diligence, treating it as a potentially hazardous substance due to the absence of specific safety and disposal documentation. The following guidelines are based on established best practices for the management of novel or uncharacterized chemical compounds.
When specific disposal protocols for a chemical compound like this compound are unavailable, a conservative approach is warranted. This involves adhering to general laboratory chemical waste disposal regulations and treating the substance with a high degree of caution. All disposal activities should be conducted in accordance with local, state, and federal environmental regulations.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for waste management professionals to determine the appropriate disposal route.
| Property | Value |
| Molecular Formula | C42H83NO5[1] |
| Molecular Weight | 682.11 g/mol [1] |
| CAS Number | 295803-03-1[1] |
Standard Operating Procedure for this compound Disposal
The following step-by-step protocol should be followed for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (e.g., gloves, bench paper) in a designated, leak-proof, and clearly labeled solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid chemical waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The start date of waste accumulation should also be recorded.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
5. Waste Pickup and Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal personnel with all available information regarding this compound, including the chemical properties listed in the table above.
6. Spill Management:
-
In the event of a spill, isolate the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container.
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
It is imperative for all laboratory personnel to be trained on these general chemical waste disposal procedures to ensure safety and environmental compliance. Always consult your institution's specific waste management guidelines.
References
Essential Safety and Operational Guidance for Handling Gynuramide II
Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological information for Gynuramide II could be located. The following guidance is based on best practices for handling novel chemical compounds of a similar potential class, such as bioactive lipoamino acids or ceramide analogs. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this substance.
Pre-Operational Checklist & Immediate Safety Precautions
Before handling this compound, ensure the following measures are in place to maintain a safe laboratory environment.
Engineering Controls:
-
Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure immediate access to a functional eyewash station and safety shower.
Personal Protective Equipment (PPE): A comprehensive list of recommended PPE is detailed in the table below. All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Prevents skin contact with the compound. |
| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a fume hood is primary. For spills or emergencies, a NIOSH-approved respirator with appropriate cartridges may be necessary. | Minimizes inhalation of airborne particles. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing risk.
Step 1: Preparation
-
Designate a specific area within the fume hood for handling this compound.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) within the designated area.
-
Don the required PPE as specified in the table above.
Step 2: Aliquoting and Weighing
-
Handle this compound as a solid in the smallest practical quantities.
-
Use anti-static weighing dishes to prevent dispersal of fine powders.
-
Carefully transfer the desired amount using a clean spatula. Avoid creating dust.
-
Close the primary container tightly immediately after use.
Step 3: Solubilization
-
If creating a solution, add the solvent to the weighed this compound slowly and carefully.
-
Ensure the vial is securely capped before mixing or vortexing.
Step 4: Post-Handling
-
Decontaminate all surfaces in the designated handling area with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is mandatory.
Spill Response:
-
Small Spills (in fume hood):
-
Alert others in the immediate area.
-
Use an absorbent material appropriate for the solvent if the compound is in solution. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Wipe the area clean with a suitable decontaminant.
-
Place all cleanup materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry to the contaminated area.
-
Follow institutional procedures for large chemical spills.
-
Waste Disposal:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Visualized Safety Workflow
The following diagram illustrates the essential safety workflow for handling novel or uncharacterized chemical compounds like this compound.
Caption: General Laboratory Safety Workflow for Handling Novel Chemical Compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
